molecular formula C22H21F3N6O3S B1679699 PF-431396 CAS No. 717906-29-1

PF-431396

Cat. No.: B1679699
CAS No.: 717906-29-1
M. Wt: 506.5 g/mol
InChI Key: POJZIZBONPAWIV-UHFFFAOYSA-N
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Description

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide is a sulfonamide.

Properties

IUPAC Name

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZIZBONPAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469204
Record name N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717906-29-1
Record name N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717906-29-1
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Foundational & Exploratory

The Dual Inhibitor PF-431396: A Technical Guide to its Mechanism of Action on FAK and PYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of PF-431396, a potent, orally active, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] This document details the inhibitory profile of this compound, its binding mode within the kinase domains of FAK and PYK2, and its effects on downstream signaling pathways. Detailed experimental protocols for biochemical and cell-based assays are provided to enable researchers to effectively utilize this compound in their studies.

Introduction to FAK and PYK2

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[3] They are key components of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix.

FAK is ubiquitously expressed and is activated by integrin clustering and growth factor receptor stimulation.[4] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, thereby initiating a cascade of signaling events.

PYK2, also known as FAK2, shares a high degree of sequence and structural homology with FAK.[5] While FAK is widely expressed, PYK2 expression is more restricted, with high levels found in the central nervous system and hematopoietic cells.[6] A key distinction in their activation is that PYK2 is responsive to stimuli that elevate intracellular calcium levels and to various stress signals.[7][8] The autophosphorylation site in PYK2 corresponding to FAK Y397 is Y402.[5]

Given their significant roles in pathological processes such as cancer metastasis and inflammation, both FAK and PYK2 are attractive therapeutic targets.

This compound: A Dual Inhibitor of FAK and PYK2

This compound is a potent and selective dual inhibitor of FAK and PYK2.[7][9] Its ability to simultaneously target both kinases makes it a valuable tool for investigating the roles of the FAK family of kinases in various biological systems.

Inhibitory Potency

This compound exhibits nanomolar potency against both FAK and PYK2 in enzymatic assays. The inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
FAK2[1][2][10]
PYK211[1][2][10]
FAK (alternative reported value)~27[7][9]
PYK2 (alternative reported value)~19[7][9]

Note: Variations in reported IC50 values can arise from different assay conditions and methodologies.

Mechanism of Action and Binding Mode

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both FAK and PYK2.[7][9] This binding prevents the phosphorylation of the kinases and their downstream substrates.[7][9]

Crystallographic studies of this compound in complex with the PYK2 kinase domain reveal that the trifluoromethyl pyrimidine moiety of the inhibitor occupies the adenine binding pocket.[6] The sulfonamide group of this compound forms hydrophobic interactions with residues in the glycine-rich loop, including Leu-431, Gly-432, and Val-439.[6] Molecular modeling suggests a similar binding mode for this compound within the FAK kinase domain, with minor conformational changes in the glycine-rich loop.[6] This high degree of conservation in the ATP-binding site between FAK and PYK2 explains the dual inhibitory activity of this compound.[6]

FAK and PYK2 Signaling Pathways

Inhibition of FAK and PYK2 by this compound disrupts their downstream signaling cascades. Upon activation, FAK and PYK2 recruit and phosphorylate a host of signaling proteins, leading to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Below is a diagram illustrating the central signaling pathways regulated by FAK and PYK2.

FAK_PYK2_Signaling Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs PYK2 PYK2 GPCR->PYK2 GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK Ca_Stress Ca2+ / Stress Ca_Stress->PYK2 Src Src FAK->Src pY397 Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin PYK2->Src pY402 PYK2->Grb2 PYK2->PI3K PYK2->Paxillin PF431396 This compound PF431396->FAK PF431396->PYK2 Src->FAK Src->PYK2 ERK MAPK/ERK Grb2->ERK Akt Akt PI3K->Akt CellProcs Cell Adhesion, Migration, Proliferation, Survival Paxillin->CellProcs Akt->CellProcs ERK->CellProcs

FAK and PYK2 Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based kinase assay to measure the inhibitory effect of this compound on FAK or PYK2 activity.

Materials:

  • Recombinant human FAK or PYK2 kinase domain (e.g., from Promega or SignalChem).

  • Poly (4:1 Glu, Tyr) peptide substrate.

  • This compound.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[11]

  • ATP.

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of FAK or PYK2 and poly(Glu,Tyr) substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for the respective kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound serial dilution Add_Compound Add this compound/ DMSO to plate Compound_Prep->Add_Compound Kinase_Mix Prepare 2X Kinase/ Substrate Mix Add_Kinase Add Kinase/ Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare 2X ATP Solution Add_ATP Add ATP Solution (Start Reaction) ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at 30°C for 60 min Add_ATP->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate at RT for 40 min Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate at RT for 30-60 min Add_Detection->Incubate_Detection Read_Lumi Read Luminescence Incubate_Detection->Read_Lumi Calculate_Inhibition Calculate % Inhibition Read_Lumi->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vitro Kinase Assay Workflow
Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on FAK and PYK2 autophosphorylation in a cellular context.

Materials:

  • Cell line expressing FAK and/or PYK2 (e.g., RAW 264.7 macrophages, A20 B-cells).[2][12]

  • Cell culture medium and supplements.

  • This compound.

  • Stimulant (if required to induce phosphorylation, e.g., LPS, anti-Ig).

  • Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • Protease inhibitor cocktail.

  • RIPA Lysis Buffer.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies:

    • Phospho-FAK (Y397)

    • Total FAK

    • Phospho-PYK2 (Y402)

    • Total PYK2

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free medium for 2-4 hours before treatment.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.[12]

    • If necessary, stimulate the cells with an appropriate agonist for a predetermined time to induce FAK/PYK2 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (phospho-specific and total protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and the loading control.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis_wb Analysis Plate_Cells Plate & Adhere Cells Starve_Cells Serum Starve Plate_Cells->Starve_Cells Treat_Inhibitor Treat with this compound Starve_Cells->Treat_Inhibitor Stimulate_Cells Stimulate (optional) Treat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Densitometry Densitometry Analysis Detect->Densitometry

Cellular Phosphorylation Assay Workflow

Conclusion

This compound is a well-characterized dual inhibitor of FAK and PYK2, demonstrating potent activity in both biochemical and cellular assays. Its ATP-competitive mechanism of action and well-defined binding mode make it an invaluable research tool for elucidating the complex roles of FAK and PYK2 in health and disease. The experimental protocols provided herein offer a robust framework for researchers to investigate the effects of this compound on FAK/PYK2 signaling and its downstream cellular consequences.

References

The Role of PF-431396 in Focal Adhesion Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-431396 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). These non-receptor tyrosine kinases are critical mediators in focal adhesion signaling, playing pivotal roles in cell adhesion, migration, proliferation, and survival. By competitively binding to the ATP-binding pocket of FAK and PYK2, this compound effectively blocks their catalytic activity, leading to the inhibition of autophosphorylation and the subsequent downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on focal adhesion signaling, and detailed protocols for key experiments utilized to characterize its activity.

Introduction to Focal Adhesion Signaling and the Role of FAK and PYK2

Focal adhesions are complex, dynamic structures that mediate the interaction between the cell and the extracellular matrix (ECM). These interactions are crucial for a multitude of cellular processes, including cell motility, proliferation, differentiation, and survival. At the heart of the signaling network originating from focal adhesions are Focal Adhesion Kinase (FAK) and its closely related homolog, Proline-rich Tyrosine Kinase 2 (PYK2).

Upon integrin clustering, induced by cell binding to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, fully activating the kinase and initiating a cascade of downstream signaling events. Key downstream pathways include the MAPK/ERK pathway, which regulates cell proliferation and survival, and the PI3K/Akt pathway, a critical regulator of cell growth and apoptosis.

PYK2 shares structural and functional similarities with FAK and is also activated by integrin-mediated signaling. However, its activation can also be triggered by various other stimuli, including G-protein coupled receptor (GPCR) agonists and changes in intracellular calcium concentration. PYK2 plays a significant role in processes such as cell migration, ion channel regulation, and inflammatory responses.

Given their central role in promoting cell survival, proliferation, and motility, both FAK and PYK2 are frequently overexpressed and/or hyperactivated in various cancers, contributing to tumor progression and metastasis. This has made them attractive targets for the development of novel anti-cancer therapeutics.

This compound: A Dual Inhibitor of FAK and PYK2

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of both FAK and PYK2.[1] By occupying the ATP-binding site, this compound prevents the transfer of phosphate groups to tyrosine residues, thereby inhibiting the autophosphorylation and activation of these kinases.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against FAK and PYK2 has been determined in various biochemical and cell-based assays.

Parameter FAK PYK2 Reference
IC50 (Enzymatic Assay) 2 nM11 nM[1]
IC50 (Cell-based Autophosphorylation Assay) 27 nM19 nM[2]

Table 1: Inhibitory potency of this compound against FAK and PYK2.

Signaling Pathways Modulated by this compound

The inhibition of FAK and PYK2 by this compound leads to the modulation of several critical downstream signaling pathways.

FAK_PYK2_Signaling cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Integrin Integrins FAK FAK Integrin->FAK PYK2 PYK2 Integrin->PYK2 Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Invasion Invasion FAK->Invasion PYK2->Src PYK2->Grb2_Sos PYK2->Migration PF431396 This compound PF431396->FAK PF431396->PYK2 Src->FAK Src->PYK2 Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Akt Akt PI3K->Akt Proliferation Proliferation MAPK_ERK->Proliferation Survival Survival MAPK_ERK->Survival NFkB NF-κB Akt->NFkB Akt->Survival

Figure 1: FAK/PYK2 Signaling Pathways and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in focal adhesion signaling.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FAK and PYK2.

Materials:

  • Recombinant human FAK or PYK2 kinase domain

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • Streptavidin-coated plates

  • Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a streptavidin-coated microplate, add the biotinylated peptide substrate.

  • Add the recombinant FAK or PYK2 kinase to the wells.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Wash the plate to remove unbound reagents.

  • Add the phosphotyrosine-specific antibody and incubate.

  • Wash the plate again.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of FAK/PYK2 Phosphorylation

This method is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK and PYK2 in a cellular context.

Materials:

  • Cell line of interest (e.g., A20 B-lymphoma cells, RAW 264.7 macrophages)[1][3]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-PYK2 (Y402), anti-total PYK2, anti-phospho-paxillin, anti-total paxillin

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 0.15, 1, 2.5, 5, 10 µM) for a specific duration (e.g., 45 minutes to 6 hours).[1][3]

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

Western_Blot_Workflow Cell_Culture Cell Seeding & Adherence Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

Figure 2: Western Blot Experimental Workflow.
Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive capabilities of cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture medium with and without serum (or a specific chemoattractant)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Resuspend cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

Materials:

  • 6-well or 12-well plates

  • Pipette tip (e.g., 200 µL)

  • Cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

  • Measure the width of the wound at different points and calculate the rate of wound closure.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells

  • This compound formulated for oral administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 10 or 30 mg/kg, once daily).[1]

  • Administer vehicle to the control group.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Phase This compound or Vehicle Administration Randomization->Treatment_Phase Monitoring Tumor Volume & Body Weight Monitoring Treatment_Phase->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Ex Vivo Analysis Endpoint->Analysis

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of FAK and PYK2 in focal adhesion signaling. Its potent and dual inhibitory activity allows for the effective interrogation of these pathways in various cellular and in vivo models. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of inhibiting FAK and PYK2, contributing to a deeper understanding of their functions in both normal physiology and disease states such as cancer. This knowledge is crucial for the continued development of targeted therapies aimed at disrupting the signaling networks that drive cancer progression.

References

An In-Depth Technical Guide to the Inhibition of Proline-Rich Tyrosine Kinase 2 by PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-431396, a potent dual inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK). This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for researchers in oncology, inflammation, and bone metabolism.

Core Concepts: Mechanism of Action

This compound is an orally active, ATP-competitive inhibitor that targets the kinase domains of both PYK2 and FAK.[1] By binding to the ATP-binding site, this compound blocks the autophosphorylation and subsequent activation of these kinases.[1][2] This inhibition disrupts downstream signaling cascades involved in cell migration, proliferation, survival, and adhesion.[1] Specifically, this compound has been shown to prevent the phosphorylation of PYK2 at its tyrosine 402 (Y402) active site, a critical step in its activation.[2] The trifluoromethylpyrimidine core of this compound occupies the adenine pocket of the kinase, contributing to its inhibitory activity.[3]

Quantitative Data Presentation

The inhibitory activity of this compound against PYK2 and FAK, as well as its effects on other kinases, has been quantified across various studies. The following tables summarize these key metrics.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Other Metrics
PYK211[4][5][6][7]Not Reported
FAK2[4][5][6][7]Not Reported
BRD4445[4]
JAK3>90% inhibition at 1 µM[3]Not Reported
TrkA>90% inhibition at 1 µM[3]Not Reported
Aur2>90% inhibition at 1 µM[3]Not Reported

Table 2: Cellular Activity of this compound

Cell LineAssayConcentration RangeEffect
A20 B-lymphoma cellsInhibition of LFA-1-induced phosphorylation0.15, 1, 2.5, 5 µMInhibition of Pyk2 and FAK phosphorylation[4]
Human Mesenchymal Stem Cells (hMSCs)Alkaline Phosphatase ActivityNot specifiedModest increase when dosed on days 4-7[3]
RAW 264.7 MacrophagesInhibition of AIEC-induced Pyk2 phosphorylation1, 5, 10 µMSignificant reduction in pPyk2 (Y402) levels[2]
RAW 264.7 MacrophagesInhibition of AIEC intracellular replication10 µMSignificant decrease in cells with high bacterial burden[2]

Table 3: In Vivo Activity of this compound

Animal ModelDosageAdministrationOutcome
Ovariectomized (OVX) Sprague-Dawley rats10 or 30 mg/kgOral gavage, 28 consecutive daysPrevented OVX-induced bone loss and stimulated bone formation[4][6]

Signaling Pathways

PYK2 is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from various extracellular stimuli, including growth factors, cytokines, and changes in intracellular calcium levels.[8][9] Its activation leads to the recruitment and phosphorylation of numerous downstream effectors, influencing multiple signaling pathways.

// Nodes extracellular [label="Extracellular Signals\n(Stress, Cytokines, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; gpcrs [label="GPCRs", fillcolor="#F1F3F4", fontcolor="#202124"]; PYK2 [label="PYK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PF431396 [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pY402 [label="p-PYK2 (Y402)\n(Autophosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Family\nKinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; pY579_580 [label="p-PYK2 (Y579/580)", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nEffectors\n(p130Cas, Grb2)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_responses [label="Cellular Responses\n(Migration, Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges extracellular -> PYK2 [color="#5F6368"]; integrins -> PYK2 [color="#5F6368"]; gpcrs -> PYK2 [color="#5F6368"]; PYK2 -> pY402 [label="Activation", color="#5F6368"]; PF431396 -> PYK2 [label="Inhibition", arrowhead=tee, color="#4285F4"]; pY402 -> Src [label="Recruitment", color="#5F6368"]; Src -> pY579_580 [label="Phosphorylation", color="#5F6368"]; pY579_580 -> downstream [color="#5F6368"]; downstream -> MAPK [color="#5F6368"]; downstream -> PI3K_AKT [color="#5F6368"]; MAPK -> cellular_responses [color="#5F6368"]; PI3K_AKT -> cellular_responses [color="#5F6368"]; } end_dot Caption: PYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 values of this compound against PYK2 and FAK.

  • Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Materials:

    • Recombinant human PYK2 and FAK enzymes.

    • ATP.

    • Specific peptide substrate.

    • This compound.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and this compound dilution or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular Phosphorylation Assay (Western Blot)

  • Objective: To assess the effect of this compound on the phosphorylation of PYK2 in a cellular context.

  • Principle: Western blotting is used to detect the levels of total and phosphorylated PYK2 in cell lysates following treatment with the inhibitor.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7 macrophages).[2]

    • Cell culture medium and supplements.

    • Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages).[2]

    • This compound.

    • Lysis buffer.

    • Primary antibodies: anti-pPYK2 (Y402) and anti-total PYK2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells at a suitable density and allow them to adhere.[2]

    • If necessary, activate the cells with a stimulant (e.g., 1 µg/ml LPS for 12 hours).[2]

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).[2]

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total PYK2.

// Nodes start [label="Start: Cell Culture\n(e.g., RAW 264.7)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Cell Activation\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; infection [label="Infection (Optional)\n(e.g., AIEC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; western_blot [label="Western Blot Analysis\n(pPYK2 / Total PYK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Imaging Flow Cytometry\n(Intracellular Replication)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> activation; activation -> treatment; treatment -> infection; infection -> lysis; lysis -> western_blot; infection -> flow_cytometry; western_blot -> data_analysis; flow_cytometry -> data_analysis; } end_dot Caption: General Experimental Workflow for Evaluating this compound in a Cellular Context.

3. In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

  • Objective: To evaluate the efficacy of this compound in preventing bone loss in a model of estrogen deficiency.[4]

  • Principle: Ovariectomy in rats leads to estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. The effect of the compound on bone mineral density and bone formation markers is assessed.

  • Materials:

    • Female Sprague-Dawley rats.[4]

    • This compound.

    • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]

    • Anesthetic agents.

    • Micro-CT scanner for bone analysis.

  • Procedure:

    • Perform ovariectomy or sham surgery on the rats.

    • Allow a recovery period.

    • Randomly assign OVX rats to treatment groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).[4]

    • Administer the treatment daily via oral gavage for a set period (e.g., 28 consecutive days).[4]

    • At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibias).

    • Analyze bone microarchitecture and bone mineral density using micro-CT.

    • Perform histomorphometric analysis to assess bone formation and resorption parameters.

    • Statistically compare the results from the treatment groups to the vehicle and sham control groups.

Conclusion

This compound is a well-characterized dual inhibitor of PYK2 and FAK with potent activity in both in vitro and in vivo models. Its ability to modulate key signaling pathways involved in cell growth, adhesion, and bone metabolism makes it a valuable tool for research in various therapeutic areas. The data and protocols presented in this guide offer a solid foundation for further investigation and development of PYK2/FAK-targeted therapies.

References

Investigating the Cellular Effects of PF-431396: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-431396 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates high affinity for Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] These non-receptor tyrosine kinases are critical mediators of signal transduction downstream of integrins and growth factor receptors, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[5][6] Dysregulation of the FAK/PYK2 signaling axis is implicated in the progression of various solid tumors and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways and workflows.

Mechanism of Action and Kinase Selectivity

This compound exerts its biological effects through the competitive inhibition of FAK and PYK2. By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby preventing the autophosphorylation and subsequent phosphorylation of downstream substrates.[3]

Table 1: Inhibitory Activity of this compound against Primary Targets
TargetIC50 (nM)Binding Affinity (Kd, nM)Reference(s)
Focal Adhesion Kinase (FAK)2Not Reported[1][2][4][7]
Proline-rich Tyrosine Kinase 2 (PYK2)11Not Reported[1][2][4][7]
Bromodomain-containing protein 4 (BRD4)Not Reported445[2]

While this compound is a potent dual inhibitor of FAK and PYK2, it also exhibits activity against other kinases at higher concentrations. A kinase selectivity screen revealed that at a concentration of 10 µM, this compound inhibited more than half of the kinases in a diverse panel by over 50%.[1] Notably, greater than 90% inhibition was observed for JAK3, TrkA, and Aurora A (Aur2) at a concentration of 1 µM.[1] This broader selectivity profile should be considered when interpreting experimental results.

Effects on Intracellular Signaling

The inhibition of FAK and PYK2 by this compound leads to a dose-dependent reduction in their phosphorylation, which subsequently impacts downstream signaling pathways crucial for various cellular functions.

Diagram 1: FAK/PYK2 Signaling Pathway Inhibition by this compound

FAK_PYK2_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrins FAK FAK Integrin->FAK PYK2 PYK2 Integrin->PYK2 GFR Growth Factor Receptors GFR->FAK GFR->PYK2 pFAK pFAK (Y397) FAK->pFAK Autophosphorylation pPYK2 pPYK2 (Y402) PYK2->pPYK2 Autophosphorylation PF431396 This compound PF431396->FAK PF431396->PYK2 Src Src pFAK->Src Paxillin Paxillin pFAK->Paxillin Akt Akt pFAK->Akt pPYK2->Src pPYK2->Paxillin MAPK MAPK (ERK, JNK) pPYK2->MAPK NFkB NF-κB pPYK2->NFkB pSrc pSrc Src->pSrc pSrc->FAK pSrc->PYK2 pPaxillin pPaxillin Paxillin->pPaxillin Cellular_Responses Cell Migration, Proliferation, Survival, Adhesion pPaxillin->Cellular_Responses pAkt pAkt Akt->pAkt pAkt->Cellular_Responses pMAPK pMAPK MAPK->pMAPK pMAPK->Cellular_Responses pNFkB pNF-κB NFkB->pNFkB pNFkB->Cellular_Responses

Caption: Inhibition of FAK and PYK2 by this compound.

Table 2: Dose-Dependent Inhibition of PYK2 Phosphorylation and Downstream Effects in RAW 264.7 Macrophages
This compound Concentration (µM)Inhibition of pPYK2 (Y402)Reduction in TNFα SecretionReference(s)
1Not significantNot significant[5][8]
5Significant15- to 40-fold reduction[5][8]
10Significant15- to 40-fold reduction[5][8]

Data from adherent-invasive Escherichia coli (AIEC)-infected RAW 264.7 cells.

Studies have also shown that this compound inhibits the phosphorylation of FAK and its downstream targets, Paxillin and Akt.[2][6][9][10]

Cellular Effects of this compound

The modulation of FAK/PYK2 signaling by this compound translates into a range of observable cellular effects, including inhibition of cell proliferation, migration, invasion, and adhesion.

Table 3: Effects of this compound on Cell Proliferation
Cell LineAssayConcentrationObserved EffectReference(s)
BT-20 (Breast Cancer)MTT AssayIC50 = 6.2 µMInhibition of cell growth[2]
Glioblastoma CellsNot SpecifiedNot SpecifiedProliferative arrest[11][12][13]
MV4-11R (Midostaurin-resistant AML)MTS AssayNot SpecifiedSynergistic antiproliferative effect with Midostaurin[14]
Table 4: Effects of this compound on Cell Migration and Adhesion
Cell LineAssayConcentrationObserved EffectReference(s)
A20 (B-cell lymphoma)Spreading AssayNot SpecifiedBlocks B cell spreading[7]
MV4-11R (Midostaurin-resistant AML)Transwell Migration Assay300 nMReversion of enhanced migration[14]
MV4-11 (AML)Adhesion AssayDose-dependentDecreased cell adhesion[14]
Human Aortic Endothelial Cells (HAoECs)Transmigration Assay2.5 µMReduced monocyte transmigration[15]

Experimental Protocols

Western Blotting for Phospho-FAK/PYK2

This protocol is for the detection of phosphorylated FAK (pFAK Y397) or PYK2 (pPYK2 Y402) in cell lysates following treatment with this compound.

Western_Blot_Workflow Start Cell Culture and This compound Treatment Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pFAK Y397) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis Transwell_Migration_Workflow Start Cell Preparation and This compound Pre-treatment Setup Assay Setup: - Chemoattractant in lower chamber - Cells in upper chamber (insert) Start->Setup Incubation Incubation to allow cell migration Setup->Incubation Removal Removal of non-migrated cells from the top of the insert Incubation->Removal Fixation_Staining Fixation and Staining of migrated cells Removal->Fixation_Staining Imaging_Quantification Imaging and Quantification of migrated cells Fixation_Staining->Imaging_Quantification

References

The Dual-Edged Sword: Unraveling the Effects of PF-431396 on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-431396, a potent and orally active small molecule, has garnered significant attention in cellular signaling research as a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). With IC50 values of 2 nM and 11 nM for FAK and PYK2 respectively, this compound provides a powerful tool to dissect the intricate roles of these non-receptor tyrosine kinases in various biological processes. This technical guide delves into the current understanding of this compound's impact on osteoblast differentiation, a critical process in bone formation and regeneration. We will explore the conflicting roles of FAK and PYK2 in osteogenesis, present available data on the effects of this compound, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

The Dichotomy of FAK and PYK2 in Osteogenesis

The effect of this compound on osteoblast differentiation is complex, primarily due to its simultaneous inhibition of two kinases that can have opposing roles in bone formation.

Focal Adhesion Kinase (FAK): A Positive Regulator

FAK is a key mediator of integrin signaling and is generally considered a positive regulator of osteoblast differentiation. Its activation by extracellular matrix (ECM) engagement triggers downstream signaling cascades, including the ERK/MAPK pathway, which are crucial for the expression of key osteogenic transcription factors like Runx2. Studies utilizing other FAK inhibitors, such as PF-562,271 and PF-573,228, have demonstrated that the pharmacological blockade of FAK leads to reduced alkaline phosphatase (ALP) expression and impaired mineralization in osteoblasts. This suggests that the FAK-inhibitory activity of this compound could potentially hinder osteoblast differentiation.

Proline-rich Tyrosine Kinase 2 (PYK2): A Potential Negative Regulator

In contrast to FAK, PYK2 has been implicated as a negative regulator of bone formation. Genetic deletion of PYK2 in mice has been shown to increase bone mass, suggesting that its inhibition could be beneficial for osteogenesis. Therefore, the PYK2-inhibitory activity of this compound might promote osteoblast differentiation.

The net effect of this compound on osteoblast differentiation likely depends on the balance between its FAK and PYK2 inhibition in a specific cellular context and experimental conditions.

Data Presentation: Effects of this compound on Osteoblast Differentiation Markers

While extensive quantitative data for this compound's direct effect on osteoblast differentiation is still emerging, some studies provide valuable insights. A study investigating the role of PYK2 in low-intensity pulsed ultrasound (LIPUS)-induced osteoblast differentiation in MC3T3-E1 cells utilized this compound as a PYK2 inhibitor. The findings from this study are summarized below.

Marker Cell Line Treatment Observation Reference
Runx2 mRNAMC3T3-E11 µM this compound + LIPUSInhibition of LIPUS-induced upregulation[1]
Osterix mRNAMC3T3-E11 µM this compound + LIPUSInhibition of LIPUS-induced upregulation[1]
Type I Collagen mRNAMC3T3-E11 µM this compound + LIPUSInhibition of LIPUS-induced upregulation[1]
Osteocalcin mRNAMC3T3-E11 µM this compound + LIPUSInhibition of LIPUS-induced upregulation[1]

These results suggest that at a concentration of 1 µM, this compound can antagonize the pro-osteogenic effects of an external stimulus like LIPUS, likely through its inhibition of FAK, which is known to be crucial for mechanotransduction. It is important to note that these experiments were conducted in the presence of LIPUS, and the direct effect of this compound on basal osteoblast differentiation requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on osteoblast differentiation.

Cell Culture and Osteogenic Differentiation
  • Cell Line: MC3T3-E1 pre-osteoblastic cells are a commonly used and appropriate model.

  • Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic Induction Medium (OIM): Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. The final concentration of this compound in the culture medium should be determined based on dose-response experiments, with a starting point of 1 µM as used in the literature[1]. Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO) in all experiments.

Alkaline Phosphatase (ALP) Activity Assay
  • Principle: ALP is an early marker of osteoblast differentiation. Its enzymatic activity can be quantified using a colorimetric assay.

  • Procedure:

    • Seed MC3T3-E1 cells in a 24-well plate and grow to confluence.

    • Induce differentiation with OIM in the presence or absence of this compound at various concentrations.

    • After 7-14 days of culture, wash the cells with PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

Alizarin Red S Staining for Mineralization
  • Principle: Alizarin Red S stains calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Procedure:

    • Seed MC3T3-E1 cells in a 12-well plate and grow to confluence.

    • Induce differentiation with OIM in the presence or absence of this compound.

    • After 21-28 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash extensively with deionized water to remove excess stain.

    • Visualize and capture images of the stained mineralized nodules using a microscope.

    • For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: To quantify the mRNA expression levels of key osteogenic marker genes.

  • Procedure:

    • Culture MC3T3-E1 cells in 6-well plates and treat with OIM and this compound as described above for desired time points (e.g., 7, 14, and 21 days).

    • Isolate total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes for the following target genes:

      • Runx2 (Runt-related transcription factor 2) - a master regulator of osteoblast differentiation.

      • Alpl (Alkaline phosphatase) - an early osteoblast marker.

      • Bglap (Osteocalcin) - a late osteoblast marker.

      • Sp7 (Osterix) - a key transcription factor for osteoblast differentiation.

      • Col1a1 (Collagen type I alpha 1) - the major protein component of the bone matrix.

    • Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

G cluster_ecm Extracellular Matrix Integrin Integrin FAK FAK Integrin->FAK PYK2 PYK2 Integrin->PYK2 Src Src FAK->Src PYK2->Src PF431396 This compound PF431396->FAK PF431396->PYK2 Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Runx2 Runx2 ERK->Runx2 Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes

Caption: FAK/PYK2 Signaling in Osteoblasts.

Experimental Workflow

G cluster_assays Differentiation Assays start Start: Seed MC3T3-E1 cells culture Culture to confluence start->culture induce Induce differentiation with OIM +/- this compound culture->induce alp ALP Activity Assay (Day 7-14) induce->alp gene qRT-PCR for Gene Expression (Day 7, 14, 21) induce->gene mineral Alizarin Red S Staining (Day 21-28) induce->mineral analyze Data Analysis and Interpretation alp->analyze gene->analyze mineral->analyze end End analyze->end

Caption: Osteoblast Differentiation Workflow.

Conclusion

This compound presents a valuable pharmacological tool for investigating the roles of FAK and PYK2 in osteoblast differentiation. The current evidence suggests that its net effect is likely context-dependent, with the potential for both pro- and anti-osteogenic outcomes. The inhibitory action on FAK may dominate, leading to a reduction in osteoblast differentiation, as suggested by studies with other FAK inhibitors and the observed antagonism of LIPUS-induced osteogenesis. However, the concurrent inhibition of PYK2 could counteract this effect to some extent. Further research with comprehensive dose-response studies and detailed time-course analyses is necessary to fully elucidate the impact of this compound on osteoblast function and to determine its potential as a therapeutic agent in bone-related disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

PF-431396: A Technical Guide to its Anti-Inflammatory Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-431396, a selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). It details the compound's mechanism of action in mitigating inflammatory responses, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of pathologies. A key regulator of the cellular processes driving inflammation is Focal Adhesion Kinase (FAK). This compound has emerged as a potent small molecule inhibitor of FAK and the closely related kinase Pyk2, demonstrating significant potential in modulating inflammatory cascades. This guide synthesizes the current understanding of this compound's impact on inflammatory cell behavior, cytokine production, and the underlying signaling networks, offering a valuable resource for the scientific community engaged in inflammation research and drug development.

Core Mechanism of Action: Dual Inhibition of FAK and Pyk2

This compound is an orally active small molecule that demonstrates high affinity and selectivity for the ATP-binding sites of both FAK and Pyk2, with IC50 values of 2 nM and 11 nM, respectively[1]. FAK and Pyk2 are non-receptor tyrosine kinases that play pivotal roles in cellular adhesion, migration, proliferation, and survival[2]. In the context of inflammation, these kinases are crucial for the recruitment and activation of immune cells. By inhibiting FAK and Pyk2, this compound effectively disrupts the signaling cascades that govern the migration of inflammatory cells to sites of inflammation and modulates the production of pro-inflammatory mediators[2][3].

PF431396 This compound FAK Focal Adhesion Kinase (FAK) PF431396->FAK Inhibits Pyk2 Proline-rich Tyrosine Kinase 2 (Pyk2) PF431396->Pyk2 Inhibits CellMigration Inflammatory Cell Migration FAK->CellMigration Promotes CytokineProduction Pro-inflammatory Cytokine Production FAK->CytokineProduction Regulates Pyk2->CellMigration Promotes Pyk2->CytokineProduction Regulates

Figure 1: High-level overview of this compound's mechanism of action.

Quantitative Impact on Inflammatory Responses

The anti-inflammatory effects of this compound have been quantified in various preclinical studies. The following tables summarize key findings on its impact on cell adhesion and cytokine secretion.

Table 1: Effect of this compound on Cell Adhesion

Cell TypeConcentration of this compoundDuration of TreatmentEndpoint MeasuredResult
MV4-11 (AML cells)Dose-dependent24 hoursAdhesion to fibronectinDecreased cell adhesion[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Cell TypeStimulusConcentration of this compoundDuration of TreatmentCytokine MeasuredResult
RAW 264.7 MacrophagesAdherent-invasive E. coli5 µM6 hoursTNF-αSignificant reduction in TNF-α release (15- to 40-fold decrease)[5]
RAW 264.7 MacrophagesAdherent-invasive E. coli10 µM6 hoursTNF-αSignificant reduction in TNF-α release (15- to 40-fold decrease)[5]

Key Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a key assay used to evaluate the effect of this compound on inflammatory cell migration.

In Vitro Neutrophil Migration Assay (Boyden Chamber)

This protocol describes a method to quantify the effect of this compound on the chemotactic migration of neutrophils.

Materials:

  • Human neutrophils isolated from whole blood

  • This compound

  • Chemoattractant (e.g., fMLP or IL-8)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Cell culture medium (e.g., RPMI 1640)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method.

  • This compound Pre-treatment: Resuspend the isolated neutrophils in culture medium and pre-incubate with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields using a light microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

cluster_workflow Neutrophil Migration Assay Workflow A Isolate Human Neutrophils B Pre-treat with this compound A->B C Load Cells into Boyden Chamber B->C D Incubate to Allow Migration C->D E Fix, Stain, and Count Migrated Cells D->E F Analyze Data E->F

Figure 2: Experimental workflow for the in vitro neutrophil migration assay.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by interrupting key signaling pathways downstream of FAK and Pyk2. The inhibition of these kinases leads to the attenuation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.

FAK/Pyk2-Mediated Signaling

Upon activation by stimuli such as integrin engagement or cytokine receptor signaling, FAK and Pyk2 undergo autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases. This initiates a cascade of phosphorylation events that activate downstream pathways like MAPK and NF-κB, leading to the expression of pro-inflammatory genes and the promotion of cell migration.

cluster_pathway FAK/Pyk2 Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, Integrin Ligation) FAK_Pyk2 FAK / Pyk2 Stimuli->FAK_Pyk2 Activate PF431396 This compound PF431396->FAK_Pyk2 Inhibit MAPK_pathway MAPK Pathway (ERK, JNK, p38) FAK_Pyk2->MAPK_pathway Activate NFkB_pathway NF-κB Pathway FAK_Pyk2->NFkB_pathway Activate Inflammatory_Response Pro-inflammatory Gene Expression & Cell Migration MAPK_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response

Figure 3: Inhibition of FAK/Pyk2 by this compound disrupts downstream inflammatory signaling.

Conclusion and Future Perspectives

This compound is a potent dual inhibitor of FAK and Pyk2 with demonstrable anti-inflammatory properties. Its ability to modulate key cellular processes such as adhesion and migration, and to suppress the production of pro-inflammatory cytokines, positions it as a compelling candidate for further investigation in the context of inflammatory diseases. The detailed mechanisms and protocols presented in this guide are intended to support and stimulate future research into the therapeutic applications of FAK/Pyk2 inhibition. Further studies are warranted to explore the full potential of this compound in various in vivo models of inflammation and to ultimately translate these promising preclinical findings into clinical benefits.

References

The Dual FAK/PYK2 Inhibitor PF-431396: A Technical Guide to its Early Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-431396 is a potent, orally active, and ATP-competitive small molecule inhibitor that has garnered significant interest in early-stage research for its dual specificity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). These non-receptor tyrosine kinases are critical mediators in signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Dysregulation of FAK and PYK2 has been implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols from foundational studies.

Core Mechanism of Action

This compound competitively binds to the ATP-binding pocket of FAK and PYK2, thereby blocking their kinase activity. This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397) and PYK2 at tyrosine 402 (Y402), which are crucial steps for their activation and the subsequent recruitment and phosphorylation of downstream signaling molecules. By disrupting these initial activation events, this compound effectively attenuates integrin-mediated signaling and other pathways involving FAK and PYK2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in multiple enzymatic and cell-based assays. It is important to note that reported IC50 values exhibit some variability across different studies and experimental conditions.

TargetIC50 (nM)Assay TypeReference
Focal Adhesion Kinase (FAK) 2Enzymatic Assay
27Enzymatic Assay
4Cell-based Assay
Proline-rich Tyrosine Kinase 2 (PYK2) 11Enzymatic Assay
19Enzymatic Assay
30Enzymatic Assay
BRD4 445 (Kd)Binding Assay

Signaling Pathway Inhibition

This compound disrupts the canonical FAK/PYK2 signaling cascade, which plays a central role in mediating signals from the extracellular matrix (ECM) through integrin receptors to regulate various cellular functions.

FAK_PYK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK activates PYK2 PYK2 Integrins->PYK2 activates ECM Extracellular Matrix (ECM) ECM->Integrins binds pY397 pFAK (Y397) FAK->pY397 autophosphorylates pY402 pPYK2 (Y402) PYK2->pY402 autophosphorylates PF431396 This compound PF431396->FAK inhibits PF431396->PYK2 inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pY397->Downstream pY402->Downstream Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses

Caption: this compound inhibits FAK and PYK2 autophosphorylation.

Key Preclinical Research Applications and Protocols

Inhibition of Cancer Cell Migration and Invasion

Early research demonstrated that this compound can reduce cancer cell migration, invasion, and proliferation by inhibiting FAK and PYK2 phosphorylation. These studies highlight its potential as an anti-metastatic agent.

Experimental Protocol: Transwell Migration Assay

  • Cell Preparation: Culture cancer cells (e.g., MV4-11) to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay.

  • Assay Setup:

    • Use transwell inserts with an 8 µm pore size membrane.

    • Add serum-free media containing this compound at desired concentrations (e.g., 0.1 µM to 10 µM) to the upper chamber with the serum-starved cells.

    • Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).

  • Cell Staining and Quantification:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Transwell_Assay_Workflow A Seed serum-starved cells in upper chamber with this compound B Add chemoattractant to lower chamber A->B C Incubate (e.g., 12-24h) B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Quantify migrated cells (microscopy or absorbance) E->F

Caption: Workflow for a transwell cell migration assay.

Regulation of Bone Formation

This compound has been investigated for its role in bone metabolism. By inhibiting PYK2, which acts as a negative regulator of osteogenesis, this compound was shown to promote osteoblast recruitment and activity, leading to increased bone formation in preclinical models of osteoporosis.

Experimental Protocol: In Vivo Ovariectomized (OVX) Rat Model

  • Animal Model: Use adult female Sprague-Dawley rats. Perform ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Drug Administration: Following a recovery period, administer this compound orally via gavage at doses of 10 or 30 mg/kg daily for a period of 28 consecutive days.

  • Bone Analysis: At the end of the treatment period, euthanize the animals and collect femurs or tibias for analysis.

    • Bone Mineral Density (BMD): Measure BMD using dual-energy X-ray absorptiometry (DEXA).

    • Histomorphometry: Process bone samples for histological sectioning and staining (e.g., H&E, von Kossa) to quantify parameters of bone formation and resorption, such as osteoblast and osteoclast numbers, and bone formation rate.

Modulation of Inflammatory Responses

This compound has been shown to modulate inflammatory responses in various contexts. For instance, it can suppress IgE-mediated mast cell activation and allergic inflammation. Additionally, it has been studied for its ability to inhibit intracellular bacterial replication within macrophages and the subsequent release of pro-inflammatory cytokines like TNFα.

Experimental Protocol: Macrophage Infection and Cytokine Release Assay

  • Cell Culture and Activation: Plate RAW 264.7 macrophages at a density of 2x10^5 cells/well in a 24-well plate. Activate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 12 hours prior to infection.

  • Inhibitor Treatment: Treat the activated macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour before infection.

  • Bacterial Infection: Infect the cells with adherent-invasive E. coli (AIEC) at a multiplicity of infection (MOI) of 100.

  • Incubation and Analysis:

    • Incubate for specified time points (e.g., 6, 12, 24 hours).

    • Intracellular Bacterial Load: Lyse the macrophages at each time point and perform serial dilutions of the lysate for colony-forming unit (CFU) counting on agar plates.

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted TNFα using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Macrophage_Infection_Workflow A Plate and activate RAW 264.7 macrophages with LPS B Pre-treat with this compound (e.g., 1, 5, 10 µM) for 1h A->B C Infect with AIEC (MOI 100) B->C D Incubate for 6, 12, 24h C->D E Collect supernatant for TNFα ELISA D->E F Lyse cells and plate for intracellular CFU count D->F

Caption: Workflow for macrophage infection and cytokine analysis.

Conclusion

This compound has proven to be a valuable research tool for elucidating the roles of FAK and PYK2 in a range of biological processes. Its ability to potently inhibit these kinases has facilitated preclinical investigations into cancer metastasis, bone formation, and inflammatory signaling. The experimental frameworks detailed in this guide provide a foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the FAK/PYK2 axis. While this compound itself exhibits some off-target effects, the structural and functional insights gained from its use have paved the way for the development of more selective inhibitors.

Methodological & Application

Application Notes and Protocols for PF-431396 in in vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-431396 is a potent, orally active, and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1] These non-receptor tyrosine kinases are critical mediators of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[2] Dysregulation of FAK and PYK2 has been implicated in various pathologies, including cancer metastasis and inflammatory diseases. This compound competitively binds to the ATP-binding sites of FAK and PYK2, effectively blocking their kinase activity and downstream signaling events.[2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Target IC50 Assay Type
FAK2 nM[1][3]Enzymatic Assay
PYK211 nM[1][3]Enzymatic Assay
Binding Affinity Kd Target
This compound445 nM[1]BRD4

FAK/PYK2 Signaling Pathway

The following diagram illustrates the signaling pathway involving FAK and PYK2 and the point of inhibition by this compound.

FAK_PYK2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 Activation Src Src FAK->Src Autophosphorylation (Y397) p130Cas p130Cas FAK->p130Cas Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K PYK2->Src Autophosphorylation (Y402) PYK2->p130Cas PYK2->Grb2_SOS PF431396 This compound PF431396->FAK PF431396->PYK2 Src->FAK Phosphorylation Src->PYK2 Phosphorylation Migration Migration & Invasion p130Cas->Migration Ras Ras Grb2_SOS->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Cell_Cycle Cell Cycle Progression MAPK_ERK->Cell_Cycle Proliferation Proliferation MAPK_ERK->Proliferation

Caption: FAK/PYK2 signaling cascade and inhibition by this compound.

Experimental Protocols

FAK/PYK2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of FAK and PYK2 in a cellular context.

Workflow Diagram:

WB_Workflow A Seed Cells (e.g., RAW 264.7) B Starve Cells (optional) A->B C Pre-treat with This compound B->C D Stimulate (e.g., with LPS) C->D E Lyse Cells D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-FAK, p-PYK2, Total FAK/PYK2, Loading Control) H->I J Detection & Imaging I->J K Data Analysis J->K

Caption: Western Blot workflow for FAK/PYK2 phosphorylation.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium

  • This compound

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-PYK2 (Tyr402), anti-PYK2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2x10^5 cells per well and incubate for 6 hours to allow for adherence.[4]

  • Cell Treatment:

    • Activate cells with 1 µg/mL of LPS for 12 hours prior to the experiment.[4]

    • Treat the activated cells with desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.[4]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer for 15 minutes on ice.[2]

    • Centrifuge the lysates at 14,000 x g for 10 minutes to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Workflow Diagram:

WH_Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove displaced cells B->C D Add medium with This compound C->D E Image at T=0 D->E F Incubate and image at time intervals E->F G Measure wound area over time F->G H Calculate migration rate G->H

Caption: Wound healing assay workflow.

Materials:

  • Cell line of interest

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (e.g., p200)

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[3]

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at designated locations for each well (T=0).

  • Incubation and Monitoring: Incubate the plate under standard conditions and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a layer of extracellular matrix, a key step in metastasis, and the inhibitory effect of this compound.

Workflow Diagram:

TI_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium with this compound in the upper chamber A->B C Add medium with chemoattractant (e.g., 10% FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells from the top of the insert D->E F Fix and stain invading cells on the bottom of the insert E->F G Image and count invading cells F->G H Quantify invasion G->H

Caption: Transwell invasion assay workflow.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Cell line of interest

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.[5]

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 2.5 - 5 x 10^4 cells in 100 µL into the upper chamber of the coated inserts.[5]

  • Chemoattraction: Add 600 µL of medium containing 10% FBS to the lower chamber.[5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.[5]

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.[5]

  • Fixation and Staining:

    • Fix the invaded cells on the lower surface of the insert by immersing the inserts in 70% ethanol for 10 minutes.[5]

    • Stain the cells with 0.1% crystal violet for 10 minutes.[5]

    • Wash the inserts with water to remove excess stain.[5]

  • Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope and count the number of invaded cells in several random fields.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation and cytotoxicity, to assess the effect of this compound.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Treat with different concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability G->H

Caption: MTT cell viability assay workflow.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell densities, incubation times, and reagent concentrations.

References

Application Notes and Protocols for PF-431396 Western Blot Analysis of pFAK and pPYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), in western blot applications to assess the phosphorylation status of FAK at tyrosine 397 (pFAK Tyr397) and PYK2 at tyrosine 402 (pPYK2 Tyr402). The provided methodologies and data will enable researchers to effectively utilize this compound as a tool to investigate the FAK/PYK2 signaling pathway and to characterize its inhibition.

Introduction

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in numerous diseases, particularly cancer. This compound is a small molecule inhibitor that targets the ATP-binding pocket of both FAK and PYK2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1] Western blotting is a key technique to measure the extent of FAK and PYK2 phosphorylation and to determine the efficacy of inhibitors like this compound.

Signaling Pathway and Inhibition

Integrin activation and other stimuli lead to the autophosphorylation of FAK at Tyr397 and PYK2 at Tyr402. These phosphorylation events create docking sites for SH2 domain-containing proteins, such as Src family kinases, which further phosphorylate and activate FAK and PYK2, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK. This compound competitively binds to the ATP-binding sites of FAK and PYK2, inhibiting their kinase activity and preventing these critical phosphorylation events.

FAK_PYK2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation GPCR GPCR PYK2 PYK2 GPCR->PYK2 Activation pFAK (Tyr397) pFAK (Tyr397) FAK->pFAK (Tyr397) Autophosphorylation Src Src pFAK (Tyr397)->Src Recruitment pPYK2 (Tyr402) pPYK2 (Tyr402) PYK2->pPYK2 (Tyr402) Autophosphorylation pPYK2 (Tyr402)->Src Recruitment Downstream Signaling (PI3K/Akt, MAPK/ERK) Downstream Signaling (PI3K/Akt, MAPK/ERK) Src->Downstream Signaling (PI3K/Akt, MAPK/ERK) Activation This compound This compound This compound->FAK Inhibition This compound->PYK2 Inhibition

Figure 1: FAK/PYK2 signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used to inhibit pFAK and pPYK2 in different cell lines as determined by western blot analysis.

Cell LineInhibitor ConcentrationIncubation TimeTargetObserved EffectReference
A20 cells0.15, 1, 2.5, 5 µM45 minutespFAK, pPYK2Inhibition of phosphorylation.[1][1]
RAW 264.7 cells1, 5, 10 µM6 hourspPYK2 (Tyr402)Significant dose-dependent reduction in phosphorylation.[2][2]

Detailed Western Blot Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a western blot to detect pFAK (Tyr397) and pPYK2 (Tyr402).

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound B 2. Cell Lysis - Wash with cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Prepare samples - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Blocking - 5% BSA or non-fat milk in TBST E->F G 7. Primary Antibody Incubation - Anti-pFAK (Tyr397) or Anti-pPYK2 (Tyr402) - Overnight at 4°C F->G H 8. Secondary Antibody Incubation - HRP-conjugated secondary antibody G->H I 9. Detection - ECL substrate - Imaging H->I J 10. Data Analysis - Densitometry (e.g., ImageJ) - Normalize to loading control I->J

Figure 2: Western blot experimental workflow.
Materials and Reagents

  • Cell Lines: e.g., A20, RAW 264.7, or other relevant cell lines

  • This compound: Prepare stock solutions in DMSO

  • Cell Culture Medium and Supplements

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE Gels

  • PVDF Membrane

  • Transfer Buffer

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-FAK (Tyr397)

    • Rabbit anti-phospho-PYK2 (Tyr402)

    • Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Protocol Steps
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 45 minutes to 6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Destain the membrane with TBST.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-pFAK or anti-pPYK2) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total FAK/PYK2 or a loading control on the same membrane, strip the membrane using a mild stripping buffer.

    • Repeat the blocking, primary, and secondary antibody incubation steps with the appropriate antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the pFAK or pPYK2 band to the corresponding total FAK/PYK2 or loading control band.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure the activity of the HRP-conjugated secondary antibody and ECL substrate.

    • Check the transfer efficiency.

  • High Background:

    • Increase the number and duration of the washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Use a lower concentration of the primary and secondary antibodies.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Optimize the antibody concentrations.

    • Ensure the purity of the protein samples.

By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on FAK and PYK2 phosphorylation, facilitating further investigation into the roles of these kinases in health and disease.

References

Application Notes and Protocols for PF-431396 in Murine In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), in various mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in oncology and inflammatory disease models. This document includes recommended dosing regimens, administration routes, and detailed experimental procedures for allergic inflammation and acute myeloid leukemia (AML) xenograft models. Additionally, a comprehensive overview of the FAK signaling pathway is presented to provide a mechanistic context for the action of this compound.

Introduction

This compound is a small molecule inhibitor that targets FAK and PYK2, kinases that play crucial roles in cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of the FAK signaling pathway is implicated in the progression of various cancers and inflammatory conditions, making it a compelling target for therapeutic intervention.[3][4] Preclinical evaluation of this compound in relevant animal models is a critical step in its development as a potential therapeutic agent. This document outlines established protocols for in vivo studies in mice, ensuring reproducibility and comparability of results.

Data Presentation

Table 1: In Vivo Dosing of this compound in Mouse Models
Mouse ModelDosing RegimenAdministration RouteFrequencyDurationReference
Passive Cutaneous Anaphylaxis (PCA)50 mg/kgOral GavageSingle dose1 hour prior to antigen challenge[5]
Active Systemic Anaphylaxis (ASA)50 mg/kgOral GavageDailyFor the duration of the sensitization period[5]
Allergic Conjunctivitis (AC)50 mg/kgOral GavageDailyFor the duration of the induction period[5]
Acute Myeloid Leukemia (AML) XenograftNot explicitly stated, but daily oral gavage was usedOral GavageDailyStudy duration[6]

Experimental Protocols

Allergic Inflammation Models

This model evaluates the effect of this compound on IgE-mediated mast cell degranulation and subsequent vascular permeability.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-human serum albumin (HSA)

  • Evans blue dye

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Sensitization: Anesthetize mice and intradermally inject 20 µL of anti-DNP-IgE (0.5 µg) into the pinna of one ear.

  • Treatment: 23 hours after sensitization, administer this compound (50 mg/kg) or vehicle via oral gavage.

  • Challenge: 1 hour after treatment (24 hours after sensitization), intravenously inject 200 µL of DNP-HSA (1 mg/mL) mixed with 1% Evans blue dye.

  • Evaluation: 30-60 minutes after the challenge, sacrifice the mice and dissect the ears.

  • Quantification:

    • Measure ear thickness using a micrometer.

    • Extract Evans blue dye from the ear tissue using formamide and measure the absorbance at 620 nm.

This model assesses the impact of this compound on a systemic allergic reaction.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle

Procedure:

  • Sensitization: On days 0 and 7, intraperitoneally inject mice with 10 µg of OVA emulsified in 2 mg of alum.

  • Treatment: Administer this compound (50 mg/kg) or vehicle daily via oral gavage starting from day 0 until the day of challenge.

  • Challenge: On day 14, intravenously inject 100 µg of OVA.

  • Evaluation: Monitor rectal temperature every 10 minutes for at least 60 minutes. A drop in body temperature indicates an anaphylactic reaction.

This model is used to evaluate the effect of this compound on ocular allergic inflammation.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Short ragweed (SRW) pollen

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle

Procedure:

  • Sensitization: On day 0, sensitize mice by subcutaneous injection of 100 µg of SRW pollen mixed with 1 mg of alum.

  • Treatment: Administer this compound (50 mg/kg) or vehicle daily via oral gavage starting from day 13.

  • Challenge: From day 14 to day 18, induce allergic conjunctivitis by applying a topical solution of SRW pollen (1 mg/mL) to the conjunctival sac of both eyes.

  • Evaluation: On day 18, 20 minutes after the final challenge, score the clinical signs of conjunctivitis (e.g., redness, swelling, discharge).

Acute Myeloid Leukemia (AML) Xenograft Model[6][8]

This model is used to assess the anti-tumor efficacy of this compound in a human leukemia context.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Human AML cell line (e.g., MV4-11)

  • This compound

  • Vehicle

Procedure:

  • Cell Implantation: Intravenously inject 1 x 10^6 MV4-11 human AML cells into the tail vein of each mouse.

  • Tumor Engraftment Monitoring: Monitor tumor engraftment by weekly peripheral blood analysis for human CD45+ cells via flow cytometry, starting 3-4 weeks post-injection.[7]

  • Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Administration: Administer this compound or vehicle daily via oral gavage. The exact dosage should be optimized based on tolerability and efficacy studies, but daily oral administration has been utilized.[6]

  • Efficacy Evaluation:

    • Monitor tumor burden by quantifying human CD45+ cells in peripheral blood weekly.

    • Monitor overall health and body weight of the mice.

    • At the end of the study, harvest bone marrow and spleen to determine tumor load.

    • Survival can be used as a primary endpoint.

Signaling Pathways and Experimental Workflows

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK activates Src Src FAK->Src recruits & activates Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration PYK2 PYK2 PF431396 This compound PF431396->FAK PF431396->PYK2 Src->FAK phosphorylates Ras Ras Grb2_SOS->Ras MEK_ERK MEK/ERK Pathway Ras->MEK_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation

Caption: FAK Signaling Pathway and Inhibition by this compound.

Allergic_Inflammation_Workflow Sensitization Sensitization (e.g., IgE or Allergen) Treatment Treatment (this compound or Vehicle) Sensitization->Treatment 23 hours (PCA) Daily (ASA/AC) Challenge Antigen Challenge Treatment->Challenge 1 hour prior (PCA) Evaluation Evaluation of Allergic Response Challenge->Evaluation

Caption: Experimental Workflow for Allergic Inflammation Models.

AML_Xenograft_Workflow Cell_Implantation AML Cell Implantation (Intravenous) Engraftment_Monitoring Engraftment Monitoring (hCD45+ in blood) Cell_Implantation->Engraftment_Monitoring 3-4 weeks Randomization Randomization Engraftment_Monitoring->Randomization Treatment Daily Treatment (this compound or Vehicle) Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Burden, Survival) Treatment->Efficacy_Evaluation

Caption: Experimental Workflow for AML Xenograft Model.

References

Application Notes and Protocols: Preparation of PF-431396 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of PF-431396 in dimethyl sulfoxide (DMSO). This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), with IC50 values of 2 nM and 11 nM, respectively[1][2][3][4]. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.

Summary of Quantitative Data

The following table summarizes the key quantitative information for the preparation of a this compound stock solution.

ParameterValueSource(s)
Molecular Weight 506.50 g/mol [1][2][5]
Solubility in DMSO ≥100 mg/mL (197.43 mM)[1][2]
Recommended Stock Concentrations 10 mM, 20 mM, 50 mMN/A
Storage of Stock Solution -20°C for up to 1 month-80°C for up to 6 months[1][2]

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

Materials and Equipment:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 506.50 g/mol / 1000 = 5.065 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance. It is advisable to weigh the powder in a microcentrifuge tube.

  • Add DMSO to the this compound powder:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can significantly reduce the solubility of the compound[1][2].

  • Dissolve the this compound:

    • Vortex the solution vigorously for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution[4].

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes[1][2].

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2].

Experimental Workflow

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Required Mass C Add Anhydrous DMSO B->C Weighed Powder D Vortex / Sonicate to Dissolve C->D Suspension E Aliquot into Single-Use Tubes D->E Clear Stock Solution F Store at -20°C or -80°C E->F Aliquots

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Handling

Proper storage is essential to maintain the stability and activity of the this compound stock solution.

  • Short-term storage: Aliquots can be stored at -20°C for up to one month[1][2].

  • Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C, which can preserve the solution for up to six months[1][2].

  • Avoid Repeated Freeze-Thaw Cycles: It is strongly advised to prepare single-use aliquots to prevent degradation of the compound from repeated temperature changes[1][2].

  • Protect from Light: Store the stock solution in amber vials or tubes protected from light.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • This product is for research use only and is not intended for human or veterinary use.

References

Application Notes and Protocols: PF-431396 for In Vitro Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Key signaling pathways regulate the complex steps of angiogenesis, which include endothelial cell proliferation, migration, and differentiation into tube-like structures.[1][3] Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play a pivotal role in these processes, acting as a convergence point for signals from integrins and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

PF-431396 is a potent, orally active, dual inhibitor of FAK and PYK2.[6] Its high selectivity and efficacy make it an invaluable tool for studying the roles of FAK and PYK2 in angiogenesis and for evaluating the anti-angiogenic potential of targeting this signaling axis. These application notes provide detailed protocols for using this compound in key in vitro angiogenesis assays.

Mechanism of Action

This compound competitively binds to the ATP-binding sites of FAK and PYK2, effectively blocking their kinase activity.[7] In the context of angiogenesis, growth factors like VEGF stimulate endothelial cells, leading to the activation of VEGFR2.[8] This, along with integrin engagement with the extracellular matrix (ECM), triggers the autophosphorylation and activation of FAK.[5] Activated FAK then phosphorylates downstream targets, promoting cytoskeletal rearrangements and signaling cascades that drive cell migration, proliferation, and survival.[5][7] By inhibiting FAK and PYK2, this compound disrupts these essential endothelial cell functions, thereby exerting a potent anti-angiogenic effect.[5]

FAK_Signaling_Pathway cluster_EC Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds FAK FAK / PYK2 VEGFR2->FAK Activates Integrins Integrins Integrins->FAK Activates ECM ECM Integrins->ECM Downstream Downstream Signaling (e.g., Akt) FAK->Downstream PF431396 This compound PF431396->FAK Inhibits Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) Downstream->Angiogenesis

Caption: FAK/PYK2 signaling cascade in angiogenesis and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high potency for its targets in enzymatic assays. This data is crucial for determining appropriate working concentrations for in vitro experiments.

Table 1: Inhibitory Potency of this compound
Target IC₅₀ Value
Focal Adhesion Kinase (FAK)~2 nM[6][9]
Proline-rich Tyrosine Kinase 2 (PYK2)~11 nM[6][9]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to evaluate the anti-angiogenic effects of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.[1][5]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[1][10]

Tube_Formation_Workflow start Start prep_plate Coat 96-well plate with BME/Matrigel® start->prep_plate incubate_gel Incubate at 37°C for 30 min to solidify prep_plate->incubate_gel prep_cells Prepare HUVEC suspension in media with this compound or vehicle control incubate_gel->prep_cells seed_cells Seed 1-1.5 x 10⁴ cells per well onto the gel prep_cells->seed_cells incubate_cells Incubate for 4-18 hours at 37°C seed_cells->incubate_cells image Image wells using a phase-contrast microscope incubate_cells->image quantify Quantify tube length, nodes, and meshes image->quantify end End quantify->end

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw BME (e.g., Geltrex™ or Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[11] Ensure the entire surface is covered.

  • Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[12]

  • Cell Preparation: Culture HUVECs to 70-90% confluency.[13] Harvest the cells using trypsin and resuspend them in appropriate media (e.g., EGM-2) at a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired final concentrations of this compound (e.g., 0.1 nM - 1 µM) and a vehicle control (e.g., 0.1% DMSO) to the HUVEC suspension.

  • Seeding: Add 100 µL of the HUVEC suspension (containing 10,000 - 15,000 cells) to each BME-coated well.[13]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically.

  • Imaging and Analysis: Capture images of the tube networks using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of nodes (branch points), and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Expected Results: Treatment with this compound is expected to cause a dose-dependent reduction in all measured parameters of tube formation compared to the vehicle control.

Table 2: Sample Data Representation (Tube Formation Assay)
Treatment Concentration Total Tube Length (µm) Number of Nodes
Vehicle (DMSO)0.1%ValueValue
This compound1 nMValueValue
This compound10 nMValueValue
This compound100 nMValueValue
Endothelial Cell Migration Assay

This assay, often performed using a Boyden chamber or Transwell® insert, measures the chemotactic migration of endothelial cells toward a stimulus, such as VEGF.[14]

Migration_Workflow start Start prep_chamber Place Transwell® inserts (8 µm pores) into 24-well plate start->prep_chamber add_chemo Add media with chemoattractant (e.g., VEGF) to the lower chamber prep_chamber->add_chemo prep_cells Resuspend serum-starved HUVECs in serum-free media with This compound or vehicle add_chemo->prep_cells seed_cells Add cell suspension to the upper chamber (insert) prep_cells->seed_cells incubate Incubate for 4-24 hours at 37°C seed_cells->incubate remove_nonmigrated Remove non-migrated cells from top of the membrane with a cotton swab incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the bottom of the membrane (e.g., with Crystal Violet) remove_nonmigrated->fix_stain image_count Image and count cells in multiple fields fix_stain->image_count end End image_count->end

Caption: Workflow for the Transwell® cell migration assay.

Protocol:

  • Cell Preparation: Culture HUVECs to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the assay in a basal medium (e.g., M200 with 0.2% FBS).[15]

  • Chamber Setup: Place cell culture inserts (e.g., 8.0 µm pore size) into a 24-well plate.

  • Chemoattractant: Add 750 µL of media containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber of each well.[16]

  • Treatment and Seeding: Harvest and resuspend the serum-starved HUVECs in serum-free basal medium at 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Add 250 µL of the cell suspension (~2.5 x 10⁵ cells) to the upper chamber of each insert.[16]

  • Incubation: Incubate the plate at 37°C for 4-24 hours.

  • Cell Removal: Carefully remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated cells and media from the inside of the insert.[16]

  • Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with a 0.1% Crystal Violet solution for 15-30 minutes.[13]

  • Quantification: Wash the inserts gently in water and allow them to air dry. Count the number of stained, migrated cells in several representative fields of view under a microscope.

Expected Results: this compound should dose-dependently inhibit the migration of HUVECs toward the chemoattractant.

Table 3: Sample Data Representation (Cell Migration Assay)
Treatment Concentration Average Migrated Cells per Field
Vehicle (DMSO)0.1%Value
This compound1 nMValue
This compound10 nMValue
This compound100 nMValue
Western Blot Analysis of FAK Phosphorylation

This protocol determines the direct inhibitory effect of this compound on its target by measuring the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397).

Western_Blot_Workflow start Start seed_cells Seed HUVECs and grow to 80-90% confluency start->seed_cells treat_cells Treat cells with this compound or vehicle for 1-2 hours seed_cells->treat_cells stimulate Stimulate with VEGF (optional, to induce FAK phosphorylation) treat_cells->stimulate lyse_cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors stimulate->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane (e.g., with 5% BSA or milk) transfer->block probe_primary Incubate with primary antibodies (anti-p-FAK, anti-total-FAK) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence (ECL) probe_secondary->detect end End detect->end

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve cells for 4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: To induce a strong phosphorylation signal, stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes.[17]

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in loading buffer and separate them on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Y397).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

Expected Results: this compound should lead to a dose-dependent decrease in the level of phosphorylated FAK relative to the total FAK protein.

Table 4: Sample Data Representation (Western Blot Analysis)
Treatment p-FAK / Total FAK Ratio (Densitometry)
Vehicle (DMSO)Value
This compound (1 nM)Value
This compound (10 nM)Value
This compound (100 nM)Value

References

Application Notes and Protocols for PF-431396 Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-431396 is a potent, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] These non-receptor tyrosine kinases are critical mediators of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[2][5] Dysregulation of the FAK/PYK2 signaling axis has been implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, and osteoporosis. These comprehensive application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models of osteoporosis, inflammatory bowel disease, and cancer.

Mechanism of Action of this compound

This compound competitively binds to the ATP-binding pocket of FAK and PYK2, inhibiting their autophosphorylation and subsequent activation.[2] This blockade of FAK and PYK2 activity disrupts downstream signaling cascades, thereby impeding disease progression in various pathological contexts. The dual inhibitory action of this compound makes it a compelling candidate for therapeutic intervention in diseases where both kinases play a significant role.

Signaling Pathway of FAK/PYK2 Inhibition by this compound

FAK_PYK2_Inhibition cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrins Integrins FAK FAK Integrins->FAK Activation PYK2 PYK2 Integrins->PYK2 Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream PYK2->Downstream PF431396 This compound PF431396->FAK PF431396->PYK2 Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses

Caption: FAK/PYK2 signaling pathway and the inhibitory action of this compound.

Animal Models for Efficacy Studies

The following sections detail protocols for three distinct animal models relevant to the therapeutic potential of this compound.

Ovariectomy-Induced Osteoporosis in Rats

This model is used to evaluate the efficacy of this compound in preventing bone loss associated with estrogen deficiency, a key factor in postmenopausal osteoporosis.

Quantitative Data Summary

ParameterSham ControlOvariectomized (OVX) + VehicleOVX + this compound (10 mg/kg)OVX + this compound (30 mg/kg)
Total Bone DensityHighLowPreservedPreserved
Total Bone ContentHighLowPreservedPreserved
Bone Formation RateNormalIncreasedSignificantly IncreasedSignificantly Increased
Mineralizing SurfaceNormalIncreasedIncreasedIncreased
Mineral Apposition RateNormalIncreasedIncreasedIncreased

Data synthesized from preclinical studies.[1][6][7]

Experimental Protocol

  • Animal Model: Female Sprague-Dawley rats, 4.5-5 months old.[6]

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency. Sham-operated animals will undergo a similar surgical procedure without removal of the ovaries.[6]

  • Drug Administration:

    • Begin daily oral gavage administration of this compound or vehicle the day after surgery.

    • Treatment groups:

      • Sham + Vehicle

      • OVX + Vehicle

      • OVX + this compound (10 mg/kg)

      • OVX + this compound (30 mg/kg)

    • Continue treatment for 28 consecutive days.[6][8]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect femurs for micro-computed tomography (µCT) analysis to assess bone mineral density, bone volume, and trabecular architecture.

    • Perform histomorphometric analysis on tibial sections to evaluate bone formation rate, mineralizing surface, and mineral apposition rate.

    • Collect blood samples to measure serum biomarkers of bone turnover.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to investigate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease (IBD).

Quantitative Data Summary (Hypothetical)

ParameterControlDSS + VehicleDSS + this compound (Low Dose)DSS + this compound (High Dose)
Disease Activity Index (DAI)0HighModerately ReducedSignificantly Reduced
Colon Length (cm)NormalShortenedPartially RestoredSignificantly Restored
Myeloperoxidase (MPO) ActivityLowHighModerately ReducedSignificantly Reduced
TNF-α Levels (pg/mL)LowHighModerately ReducedSignificantly Reduced

Experimental Protocol

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House the animals in a controlled environment for at least one week.

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days to induce acute colitis.[2][4]

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage, starting concurrently with or shortly after DSS administration.

    • Treatment groups:

      • Control (no DSS) + Vehicle

      • DSS + Vehicle

      • DSS + this compound (e.g., 10 mg/kg)

      • DSS + this compound (e.g., 30 mg/kg)

  • Endpoint Analysis:

    • Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA.

Human Tumor Xenograft Model in Immunocompromised Mice

This model is used to assess the anti-tumor efficacy of this compound in a cancer setting.

Quantitative Data Summary (Hypothetical)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Tumor Volume (mm³)Progressive GrowthGrowth InhibitionSignificant Growth Inhibition/Regression
Tumor Weight (g)HighReducedSignificantly Reduced
Ki-67 Staining (% positive cells)HighReducedSignificantly Reduced
p-FAK/p-PYK2 LevelsHighReducedSignificantly Reduced

Experimental Protocol

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line with known FAK/PYK2 expression and signaling (e.g., pancreatic, breast, or colon cancer cell lines).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Randomize mice into treatment groups.

    • Administer this compound or vehicle daily via oral gavage.

    • Treatment groups:

      • Vehicle Control

      • This compound (e.g., 25 mg/kg)

      • This compound (e.g., 50 mg/kg)

  • Endpoint Analysis:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight.

    • Perform immunohistochemical analysis of tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Conduct Western blot analysis of tumor lysates to assess the phosphorylation status of FAK and PYK2.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (Rat or Mouse) Disease_Induction Induce Disease (Ovariectomy, DSS, or Xenograft) Animal_Model->Disease_Induction Grouping Randomize into Treatment Groups Disease_Induction->Grouping Drug_Admin Administer this compound or Vehicle (Oral Gavage) Grouping->Drug_Admin Monitoring Monitor Health and Disease Progression Drug_Admin->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Primary_Endpoints Measure Primary Endpoints (Bone Density, DAI, Tumor Volume) Euthanasia->Primary_Endpoints Secondary_Endpoints Measure Secondary Endpoints (Biomarkers, Histology) Euthanasia->Secondary_Endpoints Data_Analysis Statistical Data Analysis Primary_Endpoints->Data_Analysis Secondary_Endpoints->Data_Analysis

Caption: General experimental workflow for this compound efficacy studies.

References

Application Notes and Protocols: Long-Term Stability of PF-431396 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols regarding the long-term stability of PF-431396 in solution. Adherence to proper storage and handling procedures is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction

This compound is a potent, orally active, dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), with IC50 values of 2 nM and 11 nM, respectively[1][2][3][4]. It plays a significant role in cellular adhesion, migration, and survival signaling pathways[5]. Given its use in a variety of in vitro and in vivo studies, understanding its stability in solution is paramount.

Physicochemical Properties

PropertyValue
Chemical Name N-Methyl-N-[2-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide[3][5]
Molecular Formula C22H21F3N6O3S[2][3][6]
Molecular Weight 506.50 g/mol (anhydrous basis)[2][3]
Appearance Beige or off-white to blue-gray solid powder[5]
Solubility Soluble in DMSO (≥10 mg/mL); insoluble in water and ethanol[2][5][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the stability of this compound. The following recommendations are based on information from various suppliers.

Solid Form:

Storage TemperatureRecommended DurationNotes
-20°CUp to 3 years[2]Store in a dry, dark place[5].
0-4°CShort-term (days to weeks)[5]

Stock Solutions:

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 1 year[2]
DMSO-20°C1 to 12 months[1][2]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[1][2]. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use[1].

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the phosphorylation activity of FAK and PYK2. These kinases are key components of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

PF431396_Pathway This compound Signaling Pathway cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Downstream Cellular Processes Integrins Integrins FAK FAK Integrins->FAK PYK2 PYK2 Integrins->PYK2 GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK GrowthFactorReceptors->PYK2 Adhesion Cell Adhesion FAK->Adhesion Migration Cell Migration FAK->Migration Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival PYK2->Adhesion PYK2->Migration PYK2->Proliferation PYK2->Survival PF431396 This compound PF431396->FAK inhibits PF431396->PYK2 inhibits

This compound inhibits FAK and PYK2 signaling.

Protocols

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Calculate the required amount of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5065 mg of this compound in 100 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained[1].

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[1][2].

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Appropriate cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same final concentration of DMSO.

This protocol outlines a general method for determining the long-term stability of this compound in a specific solvent and storage condition.

  • Experimental Design:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Aliquot the solution into multiple vials for analysis at different time points.

    • Establish a baseline (Time 0) by analyzing a freshly prepared sample.

    • Store the aliquots under the desired conditions (e.g., -20°C, -80°C, 4°C, room temperature).

    • Define the time points for analysis (e.g., 1, 3, 6, 12 months).

  • Analytical Method: High-Performance Liquid Chromatography (HPLC)

    • Instrumentation: An HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is suitable for this compound.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a common starting point. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.

    • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.

    • Quantification: Use the peak area of the this compound peak to determine its concentration relative to the Time 0 sample.

  • Procedure:

    • At each designated time point, remove one aliquot from storage and allow it to equilibrate to room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the percentage of this compound remaining relative to the Time 0 sample.

    • A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Stability_Workflow Workflow for Long-Term Stability Assessment cluster_prep Preparation cluster_storage Storage and Time Points cluster_analysis Analysis PrepStock Prepare Stock Solution Aliquot Aliquot into Vials PrepStock->Aliquot Time0 Time 0 Analysis (Baseline) Aliquot->Time0 Store Store at Desired Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store HPLC HPLC Analysis Time0->HPLC TimeX Time X Analysis (e.g., 1, 3, 6 months) Store->TimeX TimeX->HPLC Data Data Analysis (% Remaining vs. Time 0) HPLC->Data

Experimental workflow for stability testing.

Conclusion

This compound is a stable compound when stored appropriately in its solid form. In solution, particularly in DMSO, its stability is maintained for extended periods at -20°C and -80°C. For optimal experimental outcomes, it is essential to follow the recommended storage and handling protocols, including the use of aliquots to avoid freeze-thaw cycles. Researchers should consider conducting their own stability studies for specific experimental conditions and solvent systems not covered in this document.

References

Troubleshooting & Optimization

PF-431396 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-431396. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). It functions by competitively binding to the ATP-binding sites of FAK and PYK2, which blocks their kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.

Q2: What are the reported IC₅₀ values for this compound?

A2: The inhibitory concentrations vary slightly across different sources, but it is consistently reported as a potent inhibitor for both FAK and PYK2. The approximate IC₅₀ values are 2 nM for FAK and 11 nM for PYK2. Other reported values include 27 nM for FAK and 19 nM for PYK2.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the compound's stability. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What are the recommended solvents?

A4: this compound is soluble in DMSO but is considered insoluble in water and ethanol. For initial stock solutions, high-purity, anhydrous DMSO is strongly recommended. The presence of moisture in DMSO can significantly reduce the solubility of the compound.

Q5: My this compound is precipitating out of solution when I dilute my DMSO stock with aqueous media for cell culture experiments. How can I prevent this?

A5: This is a common issue known as "salting out." To mitigate this, ensure the final concentration of DMSO in your aqueous culture medium is kept as low as possible while still maintaining solubility. It is crucial to add the DMSO stock to the aqueous medium slowly while vortexing or mixing to facilitate rapid dispersion. Avoid preparing large volumes of diluted solutions that will be stored for extended periods.

Q6: I am preparing a formulation for an in vivo animal study and the compound is not dissolving. What should I do?

A6: For in vivo studies, a co-solvent system is required. It is critical to add and completely dissolve the compound in each solvent sequentially. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is highly recommended to prepare these formulations fresh on the day of use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityConcentration (Molar)Source(s)
DMSO≥ 100 mg/mL~197.43 mM
≥ 18.1 mg/mL~35.73 mM
≥ 10 mg/mL~19.74 mM
WaterInsolubleN/A
EthanolInsolubleN/A

Note: Solubility can be affected by factors such as the purity of the solvent (especially for hygroscopic DMSO), temperature, and the specific batch of the compound.

Table 2: Recommended Storage Conditions
FormTemperatureDurationSource(s)
Powder-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C6-12 months
-20°C1 month

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 506.5 g/mol , add 197.43 µL of DMSO).

  • Dissolution: Vortex or sonicate the solution until the compound is fully dissolved. A clear solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -80°C.

G cluster_prep In Vitro Stock Solution Workflow start Start: this compound Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -80°C aliquot->store end_node End: Ready for Use store->end_node

Workflow for preparing an in vitro stock solution.
Protocol 2: Preparation of a Formulation for In Vivo Injection

This protocol is adapted from published methods for preparing a clear solution suitable for injection.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Co-Solvent Addition (Sequential): a. To the DMSO stock, add PEG300 (to achieve a final concentration of 40%) and mix until the solution is clear. b. Next, add Tween-80 (to achieve a final concentration of 5%) to the mixture and mix until clear. c. Finally, add saline or ddH₂O (to make up the remaining volume) and mix thoroughly.

  • Final Check: Ensure the final formulation is a clear solution. If any precipitation is observed, gentle warming or sonication may be applied.

  • Administration: Use the formulation immediately after preparation.

Visualizations

FAK/PYK2 Signaling Pathway Inhibition

Integrins and other cell surface receptors activate FAK and PYK2, leading to autophosphorylation. This creates docking sites for Src family kinases and other signaling molecules, activating downstream pathways like MAPK/ERK and PI3K/Akt, which regulate cell survival, proliferation, and migration. This compound inhibits the initial kinase activity of FAK and PYK2, blocking these downstream effects.

G cluster_pathway FAK/PYK2 Signaling Pathway receptors Integrins / Growth Factor Receptors fak_pyk2 FAK / PYK2 receptors->fak_pyk2 src Src Family Kinases fak_pyk2->src Recruits & Activates pf431396 This compound pf431396->fak_pyk2 Inhibits downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) src->downstream cellular_response Cell Survival Migration Proliferation downstream->cellular_response

Inhibition of FAK/PYK2 signaling by this compound.
Troubleshooting Logic for Solubility Issues

G start Solubility Issue? check_solvent Using Anhydrous DMSO? start->check_solvent check_purity Is Compound from reputable source? check_solvent->check_purity Yes sol_dmso Solution: Use fresh, anhydrous DMSO. Moisture reduces solubility. check_solvent->sol_dmso No check_dilution Precipitation upon Aqueous Dilution? check_purity->check_dilution Yes sol_purity Action: Verify Certificate of Analysis. Consider a new batch. check_purity->sol_purity No check_invivo Preparing an In Vivo Formulation? check_dilution->check_invivo No sol_dilution Solution: Lower final DMSO %. Add stock to media slowly while mixing. check_dilution->sol_dilution Yes sol_invivo Solution: Add co-solvents sequentially. Use heat/sonication. Prepare fresh. check_invivo->sol_invivo Yes

Decision tree for troubleshooting this compound solubility.

Technical Support Center: Optimizing PF-431396 Treatment for Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-431396 to induce apoptosis. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a potent, orally active, and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cell survival, proliferation, migration, and adhesion. By inhibiting the kinase activity of FAK and PYK2, this compound disrupts downstream signaling pathways, such as the PI3K/Akt pathway, that are critical for cell survival.[5][6] This disruption can lead to the activation of the apoptotic cascade, ultimately resulting in programmed cell death.

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for apoptosis induction in your specific cell line. A typical starting point for in vitro studies is in the low nanomolar to low micromolar range.[1][4]

Q3: What is the recommended duration of this compound treatment to observe apoptosis?

The optimal treatment duration for inducing apoptosis with this compound can vary between cell types and is dependent on the concentration used. It is crucial to perform a time-course experiment to identify the window of maximal apoptotic response. Early signs of apoptosis, such as phosphatidylserine (PS) externalization (detectable by Annexin V staining), can be observed within hours, while later events like DNA fragmentation may require longer incubation periods. Based on studies of FAK inhibitors, significant apoptosis is often observed between 6 and 48 hours.

Illustrative Data: Time-Course of this compound-Induced Apoptosis

The following table provides an illustrative example of the expected time-dependent effects of this compound on apoptotic markers in a susceptible cancer cell line. Actual results may vary depending on the experimental conditions.

Treatment Duration (hours)% Annexin V Positive Cells (Early Apoptosis)% Annexin V & PI Positive Cells (Late Apoptosis/Necrosis)Relative Cleaved Caspase-3 Levels (fold change vs. control)
0 (Control)< 5%< 2%1.0
615 - 25%5 - 10%2.5 - 4.0
1230 - 45%10 - 20%4.0 - 6.0
2440 - 60%20 - 35%3.0 - 5.0
4830 - 50%35 - 55%2.0 - 3.5

Note: This table is a generalized representation based on typical apoptosis kinetics induced by kinase inhibitors. A detailed time-course experiment is essential for each specific cell line and experimental setup.

Troubleshooting Guides

Encountering unexpected results is a common part of the research process. This guide addresses potential issues when assessing this compound-induced apoptosis.

Issue Potential Cause Recommended Solution
Low or no apoptotic signal (e.g., Annexin V, cleaved caspase-3) Suboptimal drug concentration: The concentration of this compound may be too low to induce apoptosis in your cell line.Perform a dose-response experiment to determine the optimal concentration.
Inappropriate treatment duration: The time point of analysis may be too early or too late to detect the peak apoptotic response.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Cell line resistance: The chosen cell line may be resistant to FAK/PYK2 inhibition-induced apoptosis.Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay. If resistance is confirmed, investigate the underlying mechanisms.
Technical issues with the assay: Problems with reagent preparation, instrument settings, or cell handling can lead to inaccurate results.Review the experimental protocol carefully. Ensure proper compensation in flow cytometry and efficient protein transfer in Western blotting.
High background apoptosis in control cells Cell culture stress: Over-confluency, nutrient deprivation, or contamination can induce apoptosis.Maintain a healthy cell culture by passaging cells at the appropriate density and regularly testing for contamination.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at high concentrations.Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control.
Inconsistent results between experiments Variability in cell passage number: Cellular responses can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or staining solutions can lead to variability.Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dilutions.

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol outlines the steps to determine the optimal duration of this compound treatment for inducing apoptosis.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various durations (e.g., 0, 6, 12, 24, and 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: At each time point, carefully collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to avoid membrane damage.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Be sure to include single-color controls for proper compensation.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 2: Western Blot Analysis of Cleaved Caspase-3

This protocol describes how to measure the levels of a key apoptosis executioner protein.

  • Cell Lysis: Following treatment with this compound for the desired durations, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

FAK_PYK2_Apoptosis_Pathway PF431396 This compound FAK FAK PF431396->FAK PYK2 PYK2 PF431396->PYK2 PI3K PI3K FAK->PI3K PYK2->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Caspase_Cascade Caspase Cascade Activation Akt->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound inhibits FAK/PYK2, leading to apoptosis.

Experimental Workflow for Optimizing Treatment Duration

Optimization_Workflow Start Start: Seed Cells Treat Treat with this compound (Optimal Concentration) Start->Treat TimeCourse Incubate for Different Durations (e.g., 0, 6, 12, 24, 48h) Treat->TimeCourse Harvest Harvest Cells TimeCourse->Harvest Assay1 Annexin V/PI Staining & Flow Cytometry Harvest->Assay1 Assay2 Western Blot for Cleaved Caspase-3 Harvest->Assay2 Analyze Analyze Data & Identify Peak Apoptotic Response Assay1->Analyze Assay2->Analyze End End: Optimal Duration Determined Analyze->End

Caption: Workflow for determining optimal this compound treatment time.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start No/Low Apoptosis Signal? CheckConc Concentration Optimized? Start->CheckConc CheckTime Time-Course Performed? CheckConc->CheckTime Yes Sol_Conc Perform Dose-Response CheckConc->Sol_Conc No CheckControls Positive Control Works? CheckTime->CheckControls Yes Sol_Time Perform Time-Course CheckTime->Sol_Time No CheckAssay Assay Protocol Followed? CheckControls->CheckAssay Yes Sol_Resist Investigate Cell Resistance CheckControls->Sol_Resist No CheckAssay->Sol_Resist Yes Sol_Tech Review Protocol & Technique CheckAssay->Sol_Tech No

Caption: Troubleshooting flow for low/no apoptotic signal.

References

Potential off-target effects of PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-431396. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, orally active dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3] It competitively binds to the ATP-binding sites of these kinases, blocking their activity.[2]

Q2: I am observing effects in my experiment that cannot be explained by FAK and PYK2 inhibition alone. What could be the cause?

This compound is not entirely selective and is known to have off-target effects, which may contribute to unexpected experimental outcomes.[4] At a concentration of 1 µM, it has been shown to inhibit Janus Kinase 3 (JAK3), Tropomyosin receptor kinase A (TrkA), and Aurora Kinase A (Aur2) by over 90%.[4] Furthermore, a broader kinase screen revealed that at 10 µM, this compound inhibited more than half of the tested kinases by over 50%.[4] It also binds to the bromodomain-containing protein BRD4 with a dissociation constant (Kd) of 445 nM.[1]

Q3: What are the known off-target kinases and their inhibition values for this compound?

Below is a summary of the known on-target and off-target activities of this compound.

TargetTypeInhibition ValueNotes
FAKPrimary Target (Kinase)IC50: 2 nM[1][3]
PYK2Primary Target (Kinase)IC50: 11 nM[1][3]
BRD4Off-Target (Bromodomain)Kd: 445 nM[1]
JAK3Off-Target (Kinase)>90% inhibition at 1 µM[4]
TrkAOff-Target (Kinase)>90% inhibition at 1 µM[4]
Aurora A (Aur2)Off-Target (Kinase)>90% inhibition at 1 µM[4]
Diverse Kinase PanelOff-Target (Kinases)>50% inhibition of >50% of kinases tested at 10 µM[4]

Q4: My cells are showing signs of stress and altered morphology that seem unrelated to FAK/PYK2 inhibition. Could this be an off-target effect?

Yes, off-target activity of this compound has been observed to cause cellular stress.[4] For example, in human mesenchymal stem cells, treatment with this compound led to a stressed appearance and a lack of mineralization, which was attributed to its off-target effects.[4]

Troubleshooting Guides

Issue: Unexpected changes in gene expression, particularly of oncogenes like MYC.

Possible Cause: Inhibition of BRD4. This compound has a binding affinity for BRD4 in the nanomolar range.[1] BRD4 is a key transcriptional regulator, and its inhibition is known to downregulate the expression of MYC and other growth-promoting genes.

Troubleshooting Steps:

  • Validate BRD4 Target Engagement: Perform a Chromatin Immunoprecipitation (ChIP) assay to assess the occupancy of BRD4 at the promoter or enhancer regions of MYC or other suspected target genes in the presence and absence of this compound.

  • Measure Downstream Gene Expression: Use RT-qPCR to quantify the mRNA levels of known BRD4 target genes.

  • Use a More Selective BRD4 Inhibitor: As a control, treat cells with a highly selective BRD4 inhibitor (e.g., JQ1) to see if it phenocopies the effects observed with this compound.

Issue: Altered cell cycle progression or mitotic defects.

Possible Cause: Inhibition of Aurora A (Aur2). This compound is a potent inhibitor of Aurora A, a key regulator of mitosis.[4] Inhibition of Aurora A can lead to defects in centrosome separation, spindle assembly, and cytokinesis.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of DNA content (e.g., using propidium iodide staining) to assess cell cycle distribution. Look for an accumulation of cells in the G2/M phase.

  • Immunofluorescence Microscopy: Stain cells for key mitotic markers such as α-tubulin (for spindle visualization) and phospho-histone H3 (a marker for mitotic cells) to observe mitotic progression and identify any abnormalities in spindle formation.

  • Western Blot Analysis: Analyze the phosphorylation status of known Aurora A substrates.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of the kinase solution (containing the purified kinase in kinase assay buffer) to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Serial Dilution Serial Dilution Dispense Compound Dispense Compound Serial Dilution->Dispense Compound Kinase Solution Kinase Solution Add Kinase Add Kinase Kinase Solution->Add Kinase Substrate/ATP Mix Substrate/ATP Mix Initiate Reaction Initiate Reaction Substrate/ATP Mix->Initiate Reaction Dispense Compound->Add Kinase Pre-incubation Pre-incubation Add Kinase->Pre-incubation Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction & Detect Stop Reaction & Detect Incubation->Stop Reaction & Detect Measure Signal Measure Signal Stop Reaction & Detect->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination

Caption: Experimental workflow for an in vitro kinase inhibition assay.

FAK_PYK2_Signaling Integrin Integrin FAK FAK Integrin->FAK PYK2 PYK2 Integrin->PYK2 Downstream Signaling Downstream Signaling FAK->Downstream Signaling PYK2->Downstream Signaling This compound This compound This compound->FAK This compound->PYK2

Caption: On-target signaling pathway of this compound.

Off_Target_Signaling cluster_jak JAK3 Pathway cluster_trk TrkA Pathway cluster_aurora Aurora A Pathway cluster_brd4 BRD4 Regulation This compound This compound JAK3 JAK3 This compound->JAK3 TrkA TrkA This compound->TrkA Aurora A Aurora A This compound->Aurora A BRD4 BRD4 This compound->BRD4 STATs STATs JAK3->STATs MAPK Pathway MAPK Pathway JAK3->MAPK Pathway RAS/MAPK RAS/MAPK TrkA->RAS/MAPK PI3K/Akt PI3K/Akt TrkA->PI3K/Akt PLCγ PLCγ TrkA->PLCγ Mitotic Progression Mitotic Progression Aurora A->Mitotic Progression p53 Regulation p53 Regulation Aurora A->p53 Regulation NF-κB Pathway NF-κB Pathway Aurora A->NF-κB Pathway MYC Transcription MYC Transcription BRD4->MYC Transcription KEAP1-Nrf2 Axis KEAP1-Nrf2 Axis BRD4->KEAP1-Nrf2 Axis

References

Technical Support Center: PF-431396 Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PF-431396 in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active small molecule inhibitor that targets two key non-receptor tyrosine kinases: Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] Its mechanism of action is the competitive binding to the ATP-binding sites of FAK and PYK2, which blocks their kinase activity.[4] This inhibition prevents the phosphorylation of downstream signaling molecules involved in cellular processes such as adhesion, migration, proliferation, and survival.[4]

Q2: What are the reported IC50 values for this compound?

A2: In enzymatic assays, this compound exhibits potent inhibition of FAK and PYK2 with IC50 values of approximately 2 nM and 11 nM, respectively.[1][3] It is important to note that the IC50 in cell-based assays can vary depending on the cell type and experimental conditions. For example, the IC50 for growth inhibition in the BT-20 breast cancer cell line was reported to be 6.2 µM.[1]

Q3: Is this compound expected to be cytotoxic to normal cells?

A3: Based on available data, this compound has shown limited cytotoxicity in certain normal cell lines at concentrations effective for inhibiting FAK and PYK2 signaling. One study on the murine macrophage cell line, RAW 264.7, showed no increased release of lactate dehydrogenase (LDH), an indicator of cytotoxicity, at concentrations up to 10 µM. This suggests that at standard working concentrations, this compound may not be overtly cytotoxic to these cells. However, the cytotoxic profile can be cell-type dependent, and it is crucial to perform cytotoxicity assays on the specific normal cell line being used in your experiments.

Q4: How does the FAK/PYK2 signaling pathway relate to cell survival and proliferation?

A4: FAK and PYK2 are critical mediators of signals from integrins and growth factor receptors. Upon activation, they trigger downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways. The PI3K/Akt pathway is a central regulator of cell survival by inhibiting apoptosis. The Ras/MEK/ERK pathway primarily promotes cell proliferation and differentiation. By inhibiting FAK and PYK2, this compound can disrupt these pro-survival and proliferative signals.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background in cytotoxicity assay - Contamination of cell culture (e.g., mycoplasma).- Reagent incompatibility with media.- Excessive cell density.- Regularly test for mycoplasma.- Ensure assay reagents are compatible with your cell culture medium.- Optimize cell seeding density.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent incubation times.- Instability of this compound stock solution.- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
No observed cytotoxicity at expected concentrations - The specific normal cell line is resistant to this compound-induced cytotoxicity.- Insufficient incubation time.- Assay is not sensitive enough.- This may be the true result. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.- Extend the incubation time with this compound (e.g., 48 or 72 hours).- Try a more sensitive cytotoxicity assay (e.g., a fluorescence-based assay).
Vehicle control (DMSO) shows cytotoxicity - DMSO concentration is too high.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the untreated control.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from enzymatic and cell-based assays. It is recommended that researchers generate their own dose-response curves for the specific normal cell lines used in their studies.

Target/Cell Line Assay Type IC50 / Observation Reference
FAK (enzyme)Enzymatic Assay2 nM[1][3]
PYK2 (enzyme)Enzymatic Assay11 nM[1][3]
BT-20 (human breast cancer)MTT Assay (Growth Inhibition)6.2 µM[1]
RAW 264.7 (murine macrophage)LDH Assay (Cytotoxicity)No cytotoxicity observed up to 10 µM
Example: Normal Human Dermal Fibroblasts (NHDF)MTT Assay (Viability)Generate user-specific data
Example: Human Umbilical Vein Endothelial Cells (HUVEC)Neutral Red Uptake Assay (Viability)Generate user-specific data

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your normal cells of interest into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value, if applicable.

Visualizations

FAK/PYK2 Signaling Pathway

FAK_PYK2_Signaling integrins Integrins fak_pyk2 FAK / PYK2 integrins->fak_pyk2 gf_receptors Growth Factor Receptors gf_receptors->fak_pyk2 src Src fak_pyk2->src pi3k PI3K fak_pyk2->pi3k ras Ras fak_pyk2->ras pf431396 This compound pf431396->fak_pyk2 src->fak_pyk2 akt Akt pi3k->akt survival Cell Survival (Inhibition of Apoptosis) akt->survival mek MEK ras->mek erk ERK mek->erk proliferation Cell Proliferation & Differentiation erk->proliferation Cytotoxicity_Workflow start Start seed_cells Seed Normal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_exposure Incubate for Desired Exposure Time (e.g., 24, 48, 72h) treat_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, Neutral Red) incubate_exposure->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Data Analysis: % Viability vs. Control, IC50 Calculation measure_signal->analyze_data end End analyze_data->end

References

Interpreting unexpected results with PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-431396. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active, dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3] It functions by competitively binding to the ATP-binding sites of these kinases, thereby blocking their activity.[2]

Q2: What are the reported IC50 values for this compound?

The inhibitory concentrations for this compound are as follows:

TargetIC50 Value
FAK2 nM[1][3]
PYK211 nM[1][3]

Q3: I am observing effects that seem independent of FAK and PYK2. Are there known off-target effects for this compound?

Yes, while this compound shows a preference for the FAK family, it is not entirely selective and has been shown to inhibit other kinases, which may contribute to unexpected results.[4] For instance, at a concentration of 10 µM, it inhibited more than half of the kinases in a diverse panel by over 50%.[4] Even at 1 µM, it showed over 90% inhibition of JAK3, TrkA, and Aur2.[4] Additionally, this compound has a reported Kd value of 445 nM for BRD4.[1]

Q4: My results show an effect on platelet aggregation even in FAK-deficient models. Why might this be happening?

This is a documented "unexpected" result. Studies using platelets from FAK-deficient mice have shown that FAK inhibitors, including compounds structurally related to this compound, can still inhibit platelet aggregation in response to agonists like thrombin, ADP, and collagen.[5] This strongly suggests that the inhibitor's effects on platelet function may be due to off-target activities rather than direct FAK inhibition in this cell type.[5]

Q5: We are seeing a significant decrease in TNFα secretion in our macrophage-based inflammation model. Is this a known effect of this compound?

Yes, this is a reported outcome. In studies involving macrophages infected with adherent-invasive E. coli (AIEC), treatment with this compound hydrate led to a significant, dose-dependent reduction in the secretion of the pro-inflammatory cytokine TNFα.[6][7][8] This effect was associated with the inhibition of Pyk2 phosphorylation and a reduction in intracellular bacterial replication.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of FAK/PYK2 Phosphorylation

Possible Cause 1: Suboptimal Inhibitor Concentration.

  • Recommendation: Ensure the concentration of this compound is appropriate for your cell type and experimental conditions. Effective concentrations in cellular assays typically range from 0.15 µM to 10 µM.[1][6]

Possible Cause 2: Incorrect Vehicle Control.

  • Recommendation: this compound is soluble in DMSO but not in water.[2][3] Ensure your vehicle control contains the same final concentration of DMSO as your experimental samples. Some studies have used DMSO as a control to ensure it has no residual effects on the target phosphorylation.[9]

Possible Cause 3: Inhibitor Degradation.

  • Recommendation: Proper storage is crucial. For long-term storage, this compound powder should be kept at -20°C.[2][3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Avoid repeated freeze-thaw cycles.[3]

Issue 2: Unexpected Cellular Phenotypes

Possible Cause 1: Off-Target Effects.

  • Recommendation: As mentioned in the FAQs, this compound can inhibit other kinases.[4] If you observe phenotypes that cannot be explained by FAK/PYK2 inhibition, consider potential off-target effects on kinases like JAK3, TrkA, Aur2, or the bromodomain-containing protein BRD4.[1][4] Cross-validation with other FAK/PYK2 inhibitors or using genetic knockdown (e.g., siRNA) can help confirm the on-target nature of the observed effect.

Possible Cause 2: Cell Line Specificity.

  • Recommendation: The cellular context is critical. The roles of FAK and PYK2 can vary significantly between different cell types. For example, in some contexts, PYK2 inhibition has been shown to promote bone formation.[1][4]

Experimental Protocols

Western Blot for FAK/PYK2 Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a density of 2x10^5 cells/well in a 24-well plate and allow them to adhere.[6]

  • Activation (Optional): For some models, cells may require activation (e.g., with 1 µg/mL LPS for 12 hours).[6]

  • Inhibitor Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 1 hour before stimulation or infection).[6]

  • Cell Lysis: After treatment and any subsequent stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-PYK2 (Y402), total PYK2, phospho-FAK, and total FAK overnight at 4°C.[6]

    • Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.[6]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FAK_PYK2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation PYK2 PYK2 Integrins->PYK2 Activation Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK->Downstream PYK2->Downstream PF431396 This compound PF431396->FAK Inhibition PF431396->PYK2 Inhibition Troubleshooting_Workflow Start Unexpected Experimental Result CheckConcentration Verify Inhibitor Concentration and Vehicle Control Start->CheckConcentration CheckConcentration->Start Adjust & Repeat CheckStorage Confirm Proper Inhibitor Storage and Handling CheckConcentration->CheckStorage Concentration OK CheckStorage->Start Use Fresh Inhibitor ConsiderOffTarget Consider Off-Target Effects (e.g., JAK3, TrkA, Aur2, BRD4) CheckStorage->ConsiderOffTarget Storage OK ValidateTarget Validate with Orthogonal Method (e.g., siRNA, different inhibitor) ConsiderOffTarget->ValidateTarget Off-target likely InterpretData Re-interpret Data in Context of Off-Target Effects ValidateTarget->InterpretData

References

How to minimize PF-431396 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize PF-431396 precipitation in media and ensure successful experiments.

Troubleshooting Guide

Q1: My this compound precipitated after I added it to my cell culture media. What went wrong?

A1: this compound is practically insoluble in aqueous solutions like cell culture media. Precipitation upon addition to your media is a common issue and can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in your media may be too high, exceeding its solubility limit.

  • Low Final DMSO Concentration: The final concentration of the solvent, dimethyl sulfoxide (DMSO), in your media might be too low to keep the compound dissolved.

  • Improper Dilution Technique: Adding the this compound stock solution directly to a large volume of media without proper mixing can cause localized high concentrations and immediate precipitation.

  • Media Composition: Components in your specific cell culture media, such as high concentrations of certain salts or proteins, could potentially reduce the solubility of the compound.

  • Use of Old DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air. Water-logged DMSO is a less effective solvent for this compound and can lead to precipitation.[1]

Q2: How can I prevent this compound from precipitating in my experiments?

A2: To prevent precipitation, it is crucial to follow proper handling and dilution procedures:

  • Prepare a High-Concentration Stock Solution in DMSO: this compound is soluble in DMSO.[1][2][3] Prepare a stock solution of at least 10 mg/mL in fresh, anhydrous DMSO.[1][3]

  • Perform Serial Dilutions: If you need to use a very low concentration of this compound, it is best to perform serial dilutions of your high-concentration stock in DMSO before the final dilution into your aqueous media.

  • Ensure Sufficient Final DMSO Concentration: The final concentration of DMSO in your cell culture media should be sufficient to maintain the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help prevent precipitation. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Proper Mixing Technique: When adding the this compound stock solution to your media, add it dropwise while gently vortexing or swirling the media. This ensures rapid and even distribution of the compound, preventing localized high concentrations.

  • Warm the Media: Gently warming the media to 37°C before adding the compound may help improve solubility.

  • Sonication: If you observe slight precipitation after dilution, brief sonication of the final working solution may help to redissolve the compound.[4]

Q3: I've prepared my this compound working solution in media, but I'm not sure if it has precipitated. How can I check?

A3: Visually inspect the solution carefully. Hold the tube or flask up to a light source and look for any signs of cloudiness, haziness, or visible particles. You can also try to centrifuge a small aliquot of the working solution at high speed. If a pellet is formed, it indicates that the compound has precipitated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is insoluble in water and ethanol.[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Please refer to the quantitative data table below for specific values.

Q3: How should I store my this compound stock solution?

A3: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][4][5][6] It functions by competitively binding to the ATP-binding sites of these kinases, thereby blocking their activity.[6]

Quantitative Data: Solubility of this compound

SolventConcentrationSource
DMSO≥18.1 mg/mL[2]
DMSO100 mg/mL (197.43 mM)[1]
DMSO≥10 mg/mL[3]
DMSO25.32 mg/mL (50 mM)
WaterInsoluble[1][2]
EthanolInsoluble[1][2]

Experimental Protocol: Preparation of this compound Working Solution in Cell Culture Media

This protocol provides a step-by-step guide for preparing a working solution of this compound in cell culture media while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., RPMI 1640, DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required amount of DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound is 506.5 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.065 mg of this compound in 1 mL of anhydrous, sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare Intermediate Dilutions (if necessary):

    • For final concentrations in the nanomolar range, it is advisable to perform one or more serial dilutions of the 10 mM stock solution in DMSO.

  • Prepare the Final Working Solution in Cell Culture Media:

    • Warm the required volume of cell culture medium to 37°C in a sterile tube or flask.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration does not exceed 0.5%.

    • While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation.

    • The working solution is now ready to be added to your cells.

Example Dilution: To prepare 10 mL of media with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%:

  • Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed cell culture media.

Signaling Pathway and Experimental Workflow

PF431396_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response ECM ECM Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation PYK2 PYK2 Integrin->PYK2 Activation Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream PYK2->Src PYK2->Downstream Src->FAK Src->PYK2 Src->Downstream Response Adhesion, Migration, Proliferation Downstream->Response PF431396 This compound PF431396->FAK Inhibition PF431396->PYK2 Inhibition

Caption: FAK/PYK2 signaling pathway and the inhibitory action of this compound.

References

Troubleshooting inconsistent PF-431396 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the dual FAK/PYK2 inhibitor, PF-431396.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3] By binding to the ATP pocket of these kinases, it prevents their autophosphorylation and subsequent activation, thereby blocking downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.

Q2: What are the primary targets and IC50 values of this compound?

A2: The primary targets of this compound are FAK and PYK2. In enzymatic assays, it exhibits potent inhibition with IC50 values typically in the low nanomolar range. For specific reported values, please refer to Table 1.

Q3: What are the known off-target effects of this compound?

A3: While this compound shows a preference for the FAK family, it is not entirely selective and can inhibit other kinases, especially at higher concentrations.[4] Known off-targets include BRD4, JAK3, TrkA, and Aurora A (Aur2).[1][4] It has been reported that at a concentration of 10 µM, this compound can inhibit over 50% of kinases in a diverse panel.[4] For more details, see Table 2.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM or higher). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer immediately before use and ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and precipitation.

Troubleshooting Inconsistent Experimental Data

Issue 1: Inconsistent IC50 Values in Kinase Assays

Q: My measured IC50 value for this compound in a biochemical kinase assay is different from published values or varies between experiments. What could be the cause?

A: Several factors can contribute to variability in IC50 values:

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the concentration of ATP in the assay. Higher ATP concentrations will lead to a higher apparent IC50 value. Ensure you are using a consistent ATP concentration, ideally at or below the Km for the enzyme, and report this concentration with your data.

  • Enzyme and Substrate Source and Purity: The source, purity, and activity of the recombinant FAK or PYK2 enzyme and the substrate can affect the results. Use highly purified and active enzyme preparations.

  • Assay Buffer Composition: Components in the assay buffer, such as salts and detergents, can influence enzyme activity and inhibitor binding. Maintain a consistent buffer composition across all experiments.

  • Incubation Time: Ensure that the kinase reaction is within the linear range and that the incubation time with the inhibitor is sufficient to reach equilibrium.

  • Compound Stability: Ensure the inhibitor has not degraded. Use freshly prepared dilutions from a properly stored stock solution.

Issue 2: Poor Solubility and Precipitation in Cell-Based Assays

Q: I am observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?

A: This is a common issue with hydrophobic compounds. Here are some solutions:

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.

  • Pre-dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a serial pre-dilution in culture medium. Gently mix while adding the compound.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. However, be aware that serum proteins can also bind to the inhibitor, reducing its free concentration and apparent potency. If possible, test the effect of different serum concentrations on your results.

  • Solubility in Media: Before treating your cells, test the solubility of your desired final concentration of this compound in the cell culture medium by preparing a sample and visually inspecting for precipitation after incubation under the same conditions as your experiment.

Issue 3: Variability in Cellular Assays (e.g., Viability, Migration)

Q: I am seeing inconsistent results in my cell viability or cell migration assays with this compound. What should I check?

A: Cellular responses can be highly variable. Consider the following:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines due to differences in the expression levels of FAK and PYK2, as well as the dependence of the cells on these signaling pathways.[5]

  • Cell Density and Confluency: The confluency of your cells can impact their signaling state and response to inhibitors. Standardize your cell seeding density and ensure consistent confluency at the time of treatment.

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

  • Duration of Treatment: The optimal treatment time can vary depending on the assay and the cell line. A time-course experiment may be necessary to determine the best endpoint. For example, effects on FAK phosphorylation can be rapid, while effects on cell viability may take 24-72 hours to become apparent.

  • Off-Target Effects: At higher concentrations, off-target effects may contribute to the observed phenotype.[4] If possible, confirm your findings using a second FAK/PYK2 inhibitor with a different chemical scaffold or by using genetic approaches like siRNA or CRISPR to validate that the observed effect is on-target.

Issue 4: Difficulty in Detecting Decreased FAK Phosphorylation by Western Blot

Q: I am not seeing a consistent decrease in phosphorylated FAK (p-FAK) at Tyr397 after treating my cells with this compound. What could be wrong?

A: This is a common readout for FAK activity. Here are some troubleshooting tips:

  • Lysis Buffer Composition: It is critical to use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of your proteins during sample preparation.

  • Antibody Quality: Use a phospho-specific antibody that has been validated for Western blotting. Check the datasheet for recommended antibody dilutions and blocking conditions. It is also crucial to probe for total FAK as a loading control to ensure that the changes in the phospho-protein are not due to changes in the total amount of FAK protein.

  • Blocking Buffer: When working with phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background noise.

  • Stimulation Conditions: The basal level of FAK phosphorylation can be low in some cell lines under normal culture conditions. You may need to stimulate the cells (e.g., by plating on fibronectin) to increase the basal p-FAK level, which will make it easier to detect a decrease upon inhibitor treatment.

  • Treatment Time and Concentration: The inhibition of FAK phosphorylation can be rapid. A short treatment time (e.g., 30-60 minutes) is often sufficient. Ensure you are using a concentration of this compound that is appropriate for inhibiting FAK in your specific cell line.

Data Presentation

Table 1: IC50 Values for this compound

TargetIC50 ValueAssay TypeNotes
FAK2 nMEnzymatic Assay[1][3]
PYK211 nMEnzymatic Assay[1][3]
FAK~27 nMEnzymatic Assay[2]
PYK2~19 nMEnzymatic Assay[2]
BT-20 Cells6.2 µMCell Growth Inhibition (MTT)[1]
FLT3-mutated AML cells (MV4-11, MOLM-13)Sensitive (IC50s determined)MTS Assay[5]
FLT3-wildtype AML cells (HL-60, OCI-AML2, OCI-AML3)UnresponsiveMTS Assay[5]

Table 2: Off-Target Kinase Profile of this compound

Off-TargetMeasurementValue/ObservationNotes
BRD4Kd445 nM[1]
JAK3% Inhibition>90% at 1 µM[4]
TrkA% Inhibition>90% at 1 µM[4]
Aurora A (Aur2)% Inhibition>90% at 1 µM[4]
Diverse Kinase Panel% Inhibition>50% inhibition of more than half of the kinases tested at 10 µM[4]

Experimental Protocols

Protocol 1: In Vitro FAK Kinase Assay

This protocol is a general guideline for a biochemical assay to determine the IC50 of this compound. It can be adapted for different assay formats (e.g., luminescence, fluorescence).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

    • FAK Enzyme: Dilute recombinant human FAK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare the substrate solution (e.g., Poly (4:1 Glu, Tyr) peptide) in kinase buffer.

    • ATP Solution: Prepare ATP solution in kinase buffer at a concentration that is at or below the Km of FAK for ATP (typically 10-100 µM).

    • This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO, and then dilute into the kinase buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each this compound dilution or vehicle control (DMSO in kinase buffer) to the appropriate wells.

    • Add 10 µL of the FAK enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to each well.

    • Incubate the plate at 30°C for 30-60 minutes. Ensure the reaction time is within the linear range of the assay.

    • Stop the reaction and detect the signal according to the manufacturer's protocol of the chosen detection kit (e.g., ADP-Glo™, Z'-LYTE™).

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software package.

Protocol 2: Western Blot Analysis of FAK Phosphorylation in Adherent Cells
  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., HeLa, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

    • Optional: Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Optional Stimulation: If basal p-FAK levels are low, re-plate cells on fibronectin-coated plates for 1-2 hours before lysis, or treat with a known activator.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Stripping and Re-probing (for Total FAK):

    • After imaging, the membrane can be stripped of the antibodies and re-probed with a primary antibody against total FAK to serve as a loading control.

Mandatory Visualizations

FAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->FAK Activation Src Src FAK->Src pY397 recruits Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin CAS p130Cas FAK->CAS PYK2 PYK2 PF431396 This compound PF431396->FAK PF431396->PYK2 Src->FAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Paxillin->Cell_Migration Crk Crk Crk->Cell_Migration CAS->Crk Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

Caption: FAK/PYK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Hypothesis Formulate Hypothesis Prepare_Reagents Prepare this compound Stocks and Cell Cultures Hypothesis->Prepare_Reagents Optimize_Assay Assay Optimization (e.g., Cell Density, Ab Titration) Prepare_Reagents->Optimize_Assay Treat_Cells Treat Cells/Run Assay with this compound & Controls Optimize_Assay->Treat_Cells Collect_Data Collect Raw Data (e.g., Western Blot Image, Plate Reader Output) Treat_Cells->Collect_Data Analyze_Data Process & Quantify Data Collect_Data->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Conclusion Draw Conclusions Interpret_Results->Conclusion

Caption: General experimental workflow for studies involving this compound.

Troubleshooting_Logic cluster_biochem Biochemical Assay Issues cluster_cell Cell-Based Assay Issues cluster_wb Western Blot Issues Start Inconsistent or Unexpected Experimental Data Check_ATP Check ATP Concentration Start->Check_ATP Check_Enzyme Verify Enzyme Activity Start->Check_Enzyme Check_Buffer Confirm Buffer Composition Start->Check_Buffer Check_Solubility Verify Compound Solubility in Media Start->Check_Solubility Check_Cells Check Cell Health, Passage #, Density Start->Check_Cells Check_Controls Review Positive/Negative Controls Start->Check_Controls Check_OffTarget Consider Off-Target Effects (Dose-Response) Start->Check_OffTarget Check_Lysis_Buffer Confirm Phosphatase Inhibitors Present Start->Check_Lysis_Buffer Check_Antibodies Validate p-FAK and Total FAK Antibodies Start->Check_Antibodies Check_Blocking Use 5% BSA Blocker Start->Check_Blocking

Caption: Troubleshooting decision tree for inconsistent this compound data.

References

Impact of serum concentration on PF-431396 activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PF-431396

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the experimental use of this compound, with a specific focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1] Its mechanism of action involves competitively binding to the ATP-binding sites of FAK and PYK2, which blocks their kinase activity.[2] This inhibition prevents critical autophosphorylation events, such as at the Y402 site of PYK2, thereby disrupting downstream signaling pathways that are essential for cell adhesion, migration, invasion, and proliferation.[2][3]

Q2: How does serum concentration affect the apparent activity of this compound in cell-based assays?

Serum contains abundant proteins, primarily albumin, which can bind to small molecule inhibitors like this compound. This phenomenon, known as plasma protein binding, sequesters the inhibitor, reducing its free and pharmacologically active concentration in the cell culture medium.[4] Consequently, a higher total concentration of this compound is required to achieve the same inhibitory effect in the presence of high serum concentrations compared to low-serum or serum-free conditions. This leads to an increase in the apparent IC50 value.

Q3: My IC50 value for this compound is significantly higher than what is reported in the literature. Could serum be the cause?

Yes, this is a very likely cause. The IC50 values reported in biochemical or enzymatic assays are typically determined under serum-free conditions and are therefore much lower (see Table 1).[1] Cell-based assays often require serum for cell viability, and the presence of 2%, 3%, or even 10% serum will lead to a rightward shift (increase) in the IC50 curve.[1][3] It is critical to note the serum percentage used in your experiments and compare it to the conditions cited in the literature. A simple method exists to correlate the IC50 shift with the extent of serum protein binding.[5][6]

Q4: What is a recommended starting serum concentration for my experiment?

The optimal serum concentration depends on the specific cell line and assay duration.

  • For short-term signaling studies (e.g., 1-6 hours): Many cell lines can tolerate low-serum (0.5-2%) or serum-free conditions. This minimizes the confounding effects of protein binding.

  • For long-term proliferation or viability assays (e.g., 24-72 hours): Cells will likely require higher serum concentrations (e.g., 5-10%) to maintain health and proliferation. In this case, it is crucial to maintain a consistent serum concentration across all wells and experiments to ensure reproducibility.

Q5: How can I experimentally determine the effect of serum on my this compound results?

To quantify the impact of serum, you can perform a serum-shift assay. This involves running parallel dose-response curves for this compound in your cell line using media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, and 10%). By comparing the resulting IC50 values, you can directly measure the extent to which serum affects the inhibitor's apparent potency in your experimental system.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Note: These values are typically determined in enzymatic assays with minimal protein/serum.

Target KinaseIC50 / KdReference(s)
FAK2 nM[1]
PYK211 nM[1]
BRD4445 nM (Kd)[1]
Table 2: Illustrative Example of Serum Impact on Apparent IC50

Note: These are hypothetical values to demonstrate the expected trend. Actual values must be determined experimentally.

Serum ConcentrationApparent IC50 of this compound (Cell-Based Assay)
0% (Serum-Free)~25 nM
2% FBS~75 nM
10% FBS~300 nM

Mandatory Visualizations

PF_431396_Pathway cluster_0 Cell Exterior cluster_1 Intracellular Signaling Integrins Integrins FAK FAK PYK2 PYK2 ECM Extracellular Matrix ECM->Integrins Activation Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK->Downstream PYK2->Downstream PF_431396 This compound PF_431396->FAK Inhibition PF_431396->PYK2 Inhibition Experimental_Workflow start Start seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Treat Cells with this compound in Media with Varying Serum % (0.5, 2, 5, 10%) prepare->treat incubate Incubate for Assay Duration (e.g., 48-72h) treat->incubate assay Add Cell Viability Reagent (e.g., MTS/MTT) incubate->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data: - Normalize to Control - Calculate IC50 for each Serum % read->analyze end End analyze->end G Start Problem: IC50 is Higher than Expected Q_Serum Is serum present in your cell-based assay? Start->Q_Serum A_SerumYes Serum protein binding is the most likely cause. The free drug concentration is lower than the total. Q_Serum->A_SerumYes Yes A_SerumNo Check other factors Q_Serum->A_SerumNo No Sol_Serum Solution: 1. Quantify IC50 shift with varying serum. 2. Use lowest possible serum %. 3. Report serum % with IC50 value. A_SerumYes->Sol_Serum Q_Compound Did you verify compound solubility and stability in media? A_SerumNo->Q_Compound A_CompoundYes Consider cell-specific factors: - Low target expression - Drug efflux pumps Q_Compound->A_CompoundYes Yes A_CompoundNo Precipitation or degradation reduces effective concentration. Prepare fresh stock and check for precipitates. Q_Compound->A_CompoundNo No

References

Technical Support Center: Overcoming Cellular Resistance to PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that targets FAK and PYK2, two non-receptor tyrosine kinases involved in crucial cellular processes such as adhesion, migration, proliferation, and survival.[1] By binding to the ATP-binding sites of FAK and PYK2, this compound blocks their kinase activity, thereby inhibiting downstream signaling pathways.[1]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. In enzymatic assays, the IC50 values are approximately 2 nM for FAK and 11 nM for PYK2.[1] Cellular IC50 values in cancer cell lines can range from nanomolar to low micromolar concentrations.

Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: Acquired resistance to FAK inhibitors like this compound can arise through several mechanisms. The two most predominantly described mechanisms are:

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways can compensate for the inhibition of FAK/PYK2 signaling. A key player in this process is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

  • Reactivation of FAK through transphosphorylation: Oncogenic receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), can directly phosphorylate FAK at its autophosphorylation site (Y397), thereby reactivating it even in the presence of a kinase inhibitor.[2][3]

Q4: Can this compound be used to overcome resistance to other cancer therapies?

A4: Yes, this compound has shown efficacy in overcoming resistance to other targeted therapies. For instance, in FLT3-mutated Acute Myeloid Leukemia (AML), this compound has been shown to act synergistically with tyrosine kinase inhibitors (TKIs) to overcome resistance.[4] It has also been investigated for its potential to reverse hypoxia-induced drug resistance in multiple myeloma.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound, particularly concerning cellular resistance.

Problem Possible Cause Suggested Solution
Decreased efficacy of this compound over time (Acquired Resistance) 1. STAT3 Signaling Activation: Resistant cells may have upregulated the STAT3 survival pathway. 2. RTK-mediated FAK Reactivation: Receptor tyrosine kinases (e.g., EGFR, HER2) may be trans-phosphorylating and reactivating FAK.[2][3]1. Investigate STAT3 Activation: Perform Western blot analysis to check for increased levels of phosphorylated STAT3 (p-STAT3). Consider co-treatment with a STAT3 inhibitor. 2. Assess RTK Activity: Use Western blotting to check for elevated levels of phosphorylated RTKs (p-EGFR, p-HER2). Perform co-immunoprecipitation to determine if there is a direct interaction between the RTK and FAK. Consider a combination therapy with an appropriate RTK inhibitor (e.g., erlotinib for EGFR, lapatinib for HER2).
High background or off-target effects at effective concentrations 1. Compound Precipitation: this compound has limited aqueous solubility and may precipitate in culture media. 2. Cell Line Sensitivity: The cell line may be highly dependent on FAK/PYK2 signaling for survival, leading to toxicity even at low concentrations.1. Ensure Proper Solubilization: Prepare fresh stock solutions in DMSO and dilute to the final concentration in pre-warmed media immediately before use. Visually inspect for precipitates. Gentle warming and vortexing can aid dissolution.[5][6] 2. Optimize Concentration: Perform a dose-response curve to identify the optimal concentration that inhibits FAK/PYK2 phosphorylation without causing excessive cytotoxicity.
Inconsistent results between experiments 1. Reagent Variability: Inconsistent potency of this compound due to improper storage or handling. 2. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular response.1. Proper Compound Handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] 2. Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase for all experiments.
No inhibition of FAK/PYK2 phosphorylation observed 1. Inactive Compound: The this compound may have degraded. 2. Insufficient Concentration: The concentration used may be too low for the specific cell line. 3. Technical Issues with Western Blot: Problems with antibody quality or protocol.1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the effective concentration for FAK/PYK2 phosphorylation inhibition in your cell line. 3. Optimize Western Blot Protocol: Use validated antibodies for p-FAK (Tyr397) and p-PYK2 (Tyr402). Include positive and negative controls.

Data Presentation

This compound IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
MV4-11Acute Myeloid Leukemia (FLT3-ITD)~100Sensitive to this compound.[4]
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)~200Sensitive to this compound.[4]
HL-60Acute Myeloid Leukemia (FLT3-WT)>10,000Resistant to this compound.[4]
OCI-AML2Acute Myeloid Leukemia (FLT3-WT)>10,000Resistant to this compound.[4]
OCI-AML3Acute Myeloid Leukemia (FLT3-WT)>10,000Resistant to this compound.[4]

Visualizations

FAK_PYK2_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK PYK2 PYK2 Integrins->PYK2 RTKs RTKs RTKs->FAK RTKs->PYK2 Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK->Downstream PYK2->Downstream PF431396 This compound PF431396->FAK PF431396->PYK2

FAK/PYK2 signaling pathway and its inhibition by this compound.

STAT3_Bypass_Mechanism PF431396 This compound FAK_PYK2 FAK/PYK2 PF431396->FAK_PYK2 Survival Cell Survival & Proliferation FAK_PYK2->Survival STAT3 STAT3 (Activated) STAT3->Survival

STAT3 activation as a bypass resistance mechanism to this compound.

RTK_Reactivation_Mechanism PF431396 This compound FAK FAK PF431396->FAK Inhibits kinase domain pY397 p-FAK (Y397) FAK->pY397 RTK EGFR/HER2 (Activated) RTK->FAK Transphosphorylates RTK->pY397 Downstream Downstream Signaling pY397->Downstream

RTK-mediated reactivation of FAK as a resistance mechanism.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Check_STAT3 Check p-STAT3 levels (Western Blot) Start->Check_STAT3 High_pSTAT3 p-STAT3 Elevated? Check_STAT3->High_pSTAT3 CoTreat_STAT3i Co-treat with STAT3 inhibitor High_pSTAT3->CoTreat_STAT3i Yes Check_RTK Check p-RTK levels (Western Blot) High_pSTAT3->Check_RTK No End Resistance Overcome CoTreat_STAT3i->End High_pRTK p-RTK Elevated? Check_RTK->High_pRTK CoIP Perform Co-IP (FAK & RTK) High_pRTK->CoIP Yes High_pRTK->End No CoTreat_RTKi Co-treat with RTK inhibitor CoTreat_RTKi->End CoIP->CoTreat_RTKi

Experimental workflow for investigating this compound resistance.

Experimental Protocols

Generation of a this compound-Resistant Cell Line

This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, filtered pipette tips, and culture vessels

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The development of resistance is a gradual process.

  • Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of this compound in the treated cells and compare it to the parental cell line. A significant increase (e.g., >5-fold) in the IC50 indicates the development of resistance.

  • Establish a Resistant Clone: Once a stable resistant population is established, it is advisable to isolate single-cell clones through limiting dilution to ensure a homogenous resistant cell line.

  • Maintenance of Resistant Line: The established resistant cell line should be maintained in a culture medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to retain the resistant phenotype.

Western Blot Analysis for Phosphorylated FAK, PYK2, and STAT3

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-p-FAK (Tyr397)

    • Rabbit anti-FAK (total)

    • Rabbit anti-p-PYK2 (Tyr402)

    • Rabbit anti-PYK2 (total)

    • Rabbit anti-p-STAT3 (Tyr705)

    • Rabbit anti-STAT3 (total)

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Plate parental and resistant cells. Treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels between parental and resistant cells.

Co-Immunoprecipitation (Co-IP) for FAK-RTK Interaction

Materials:

  • Parental and resistant cell lines

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Primary antibodies for IP (e.g., anti-FAK) and for Western blotting (e.g., anti-EGFR, anti-HER2, anti-FAK)

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer.

  • Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the IP antibody (e.g., anti-FAK) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., anti-EGFR or anti-HER2) and the bait protein (anti-FAK).

Cell Viability Assay (MTT/CCK-8)

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Add Reagent:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate until the formazan crystals are dissolved.

    • CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

PF-431396 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of PF-431396, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] It exhibits strong inhibitory activity with IC50 values of 2 nM for FAK and 11 nM for PYK2.[1][2]

Q2: Does this compound have known off-target activities?

Yes, this compound is known to inhibit other kinases and proteins. Notably, it has a binding affinity (Kd) of 445 nM for the bromodomain-containing protein BRD4.[1][2] It also demonstrates significant inhibition of other kinases. One study reported that at a concentration of 1 µM, this compound inhibited JAK3, TrkA, and Aurora A (Aur2) by more than 90%.[3] Furthermore, when tested at 10 µM against a diverse panel of kinases, over half of the kinases showed greater than 50% inhibition, indicating a broad off-target profile at higher concentrations.[3]

Q3: Where can I find a complete kinome scan or selectivity profile for this compound?

Q4: What are the recommended experimental approaches to validate off-target effects of this compound?

To validate potential off-target effects, a combination of in vitro biochemical assays and cell-based assays is recommended. Biochemical assays using purified kinases will determine direct inhibition, while cell-based assays will provide insights into the compound's effects in a more physiological context.

Data Presentation: Off-Target Inhibition Profile of this compound

The following table summarizes the known on-target and off-target inhibitory activities of this compound.

TargetActivity TypeValueReference
FAK IC502 nM[1][2]
PYK2 IC5011 nM[1][2]
BRD4 Kd445 nM[1][2]
JAK3 % Inhibition>90% at 1 µM[3]
TrkA % Inhibition>90% at 1 µM[3]
Aurora A (Aur2) % Inhibition>90% at 1 µM[3]
Diverse Kinase Panel % Inhibition>50% at 10 µM for >50% of kinases[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical kinase assays.

  • Possible Cause: Reagent quality and concentration.

    • Troubleshooting Step:

      • Ensure the purity and activity of the recombinant kinase.

      • Verify the concentration of ATP; IC50 values of ATP-competitive inhibitors are highly sensitive to ATP concentration.

      • Use freshly prepared buffers and solutions.

  • Possible Cause: Assay format.

    • Troubleshooting Step: Different assay technologies (e.g., fluorescence, luminescence) can yield different results. If possible, validate findings using an orthogonal assay method.

  • Possible Cause: Compound precipitation.

    • Troubleshooting Step: this compound has limited aqueous solubility. Ensure it is fully dissolved in the assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.

Issue 2: Lack of cellular activity despite potent biochemical inhibition.

  • Possible Cause: Poor cell permeability.

    • Troubleshooting Step: Assess the cell permeability of this compound in your cell line of interest using specific assays.

  • Possible Cause: Efflux by cellular transporters.

    • Troubleshooting Step: Co-incubate with known efflux pump inhibitors to see if the cellular activity of this compound is restored.

  • Possible Cause: Compound instability or metabolism.

    • Troubleshooting Step: Determine the stability of this compound in your cell culture medium over the time course of the experiment.

Issue 3: Unexpected cellular phenotype not explained by FAK/PYK2 inhibition.

  • Possible Cause: Off-target effects.

    • Troubleshooting Step:

      • Review the known off-targets (BRD4, JAK3, TrkA, Aurora A) and their signaling pathways to see if they could explain the observed phenotype.

      • Perform target engagement studies in cells to confirm that this compound is interacting with the suspected off-target protein.

      • Use a more selective FAK/PYK2 inhibitor as a control if available.

      • Consider performing a broader off-target screening, such as a kinome scan.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against a kinase of interest. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a 2X solution of the purified recombinant kinase in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the this compound stock solution in 100% DMSO.

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the assay wells.

    • Add 24 µL of the 2X kinase/substrate/ATP mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of the 2X kinase solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based method, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Target and Off-Target Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on the phosphorylation of a target or off-target substrate in cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) to activate the signaling pathway of interest, if required.

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate of interest.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

    • Visualize the bands using an appropriate detection method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent effect of this compound on substrate phosphorylation.

Mandatory Visualizations

Signaling Pathways

Below are diagrams of the primary signaling pathways of FAK/PYK2 and the known off-targets of this compound.

FAK_PYK2_Signaling Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs PYK2 PYK2 GPCR->PYK2 Src Src FAK->Src Grb2 Grb2-SOS FAK->Grb2 PI3K PI3K FAK->PI3K PYK2->Src PYK2->Grb2 Src->FAK Src->PYK2 Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FAK/PYK2 Signaling Pathway.

Off_Target_Signaling cluster_JAK JAK3 Signaling cluster_TrkA TrkA Signaling cluster_AuroraA Aurora A Signaling cluster_BRD4 BRD4 Function CytokineReceptor γc Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK3->STAT GeneExpression_JAK Gene Expression (Immune Response) STAT->GeneExpression_JAK NGF NGF TrkA TrkA NGF->TrkA Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK PI3K_Akt_Trk PI3K/Akt Pathway TrkA->PI3K_Akt_Trk NeuronalSurvival Neuronal Survival & Differentiation Ras_MAPK->NeuronalSurvival PI3K_Akt_Trk->NeuronalSurvival AuroraA Aurora A (Aur2) Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 GeneExpression_BRD4 Gene Transcription (Cell Cycle, Growth) PTEFb->GeneExpression_BRD4

Caption: Overview of Signaling Pathways for Known this compound Off-Targets.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesized Off-Target BiochemAssay Biochemical Assay (Purified Kinase) Start->BiochemAssay DirectInhibition Direct Inhibition? BiochemAssay->DirectInhibition CellBasedAssay Cell-Based Assay (Phosphorylation) CellularInhibition Inhibition in Cells? CellBasedAssay->CellularInhibition PhenotypicAssay Phenotypic Assay (e.g., Proliferation) PhenotypeObserved Phenotype Explained? PhenotypicAssay->PhenotypeObserved DirectInhibition->CellBasedAssay Yes NotConfirmed Not a Direct Off-Target DirectInhibition->NotConfirmed No CellularInhibition->PhenotypicAssay Yes CellularInhibition->NotConfirmed No Confirmed Off-Target Confirmed PhenotypeObserved->Confirmed Yes IndirectEffect Indirect Effect or Other Off-Target PhenotypeObserved->IndirectEffect No

References

Validation & Comparative

Validating FAK/PYK2 Inhibition: A Comparative Guide to PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-431396, a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), with other commercially available inhibitors. The information presented herein is intended to assist researchers in designing and executing experiments to validate the inhibition of the FAK/PYK2 signaling pathway.

Introduction to FAK/PYK2 Signaling

Focal Adhesion Kinase (FAK) and its homolog Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play pivotal roles in integrating signals from the extracellular matrix and growth factor receptors to regulate fundamental cellular processes. These include cell adhesion, migration, proliferation, and survival. Dysregulation of the FAK/PYK2 signaling cascade is implicated in various pathologies, most notably cancer progression and metastasis, making these kinases attractive targets for therapeutic intervention.

Upon activation by upstream signals such as integrin clustering or growth factor receptor stimulation, FAK and PYK2 undergo autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which ultimately drive cellular responses.

This compound: A Dual FAK/PYK2 Inhibitor

This compound is a potent, ATP-competitive small molecule inhibitor of both FAK and PYK2.[1][2][3][4] Its dual specificity allows for the simultaneous blockade of two key nodes in cellular adhesion and migration signaling.

Comparative Analysis of FAK/PYK2 Inhibitors

The selection of an appropriate inhibitor is critical for targeted research. This section compares this compound with other widely used FAK and FAK/PYK2 inhibitors based on their biochemical potency (IC50 values).

Biochemical Potency (IC50, nM)
InhibitorFAK (IC50, nM)PYK2 (IC50, nM)Notes
This compound 2[1][2][5]11[1][2][5]Potent dual FAK/PYK2 inhibitor.
PF-562271 (VS-6062)1.5[6][7][8][9][10]13 - 14[6][7][8][10]Potent dual FAK/PYK2 inhibitor.
GSK22560980.8 (enzymatic assay)[11]>1000-fold selective for FAK over PYK2[12]Highly selective FAK inhibitor.
Defactinib (VS-6063)<0.6[13]Potent dual FAK/PYK2 inhibitor, specific PYK2 IC50 not consistently reported.[14]Second-generation FAK inhibitor.
Cellular Activity (IC50)

Cellular IC50 values can vary depending on the cell line and assay conditions. The following table provides examples of reported cellular potencies.

InhibitorCell LineCellular Effect / AssayCellular IC50
PF-562271Inducible phospho-FAK assayInhibition of FAK phosphorylation5 nM[6][7][8]
GSK2256098OVCAR8, U87MG, A549Inhibition of FAK Y397 phosphorylation15 nM, 8.5 nM, 12 nM, respectively[12][15][16][17]
Defactinib (VS-6063)TT, K1, BCPAP, TPC1Reduced cell viability (MTS assay)1.98 µM, 10.34 µM, 23.04 µM, >50 µM, respectively[18]

Visualizing the FAK/PYK2 Signaling Pathway and Experimental Validation

To effectively study the impact of this compound, it is crucial to understand the signaling network it targets and the experimental workflows to validate its inhibitory action.

FAK_PYK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinases Target Kinases cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK GFRs Growth Factor Receptors (e.g., EGFR) GFRs->FAK GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 Src Src FAK->Src PYK2->Src PF431396 This compound PF431396->FAK PF431396->PYK2 PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Akt Akt PI3K->Akt Cell_Responses Cell Adhesion Migration Proliferation Survival Akt->Cell_Responses MAPK->Cell_Responses

Caption: FAK/PYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis Cells Culture Cells of Interest Treatment Treat with this compound (and controls) Cells->Treatment WesternBlot Western Blot (pFAK, pPYK2, pAkt, pERK) Treatment->WesternBlot KinaseAssay In Vitro Kinase Assay (IC50 Determination) Treatment->KinaseAssay MigrationAssay Cell Migration Assay (Wound Healing/Transwell) Treatment->MigrationAssay InvasionAssay Cell Invasion Assay (Matrigel Transwell) Treatment->InvasionAssay Quantification Quantify Results (Densitometry, Cell Counts, etc.) WesternBlot->Quantification KinaseAssay->Quantification MigrationAssay->Quantification InvasionAssay->Quantification Comparison Compare this compound to Vehicle Control Quantification->Comparison

Caption: Experimental Workflow for Validating this compound Activity.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols that can be adapted to validate the effects of this compound.

Western Blot for FAK/PYK2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of FAK, PYK2, and their downstream targets.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pFAK (Tyr397), anti-FAK, anti-pPYK2 (Tyr402), anti-PYK2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FAK and PYK2.

Materials:

  • Recombinant FAK or PYK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

  • ATP

  • Kinase reaction buffer

  • This compound at various concentrations

  • Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radiometric assay with [γ-³²P]ATP, or antibody-based detection)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or DMSO to the wells.

  • Initiate Reaction: Add ATP to start the kinase reaction. The concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of this compound on cell motility.[19]

Materials:

  • Cells of interest

  • Culture plates

  • Pipette tip (e.g., p200) or a cell-seeding insert

  • This compound

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Plate cells and grow them to confluence in a culture plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer. Alternatively, use a culture insert to create a cell-free gap.

  • Treatment: Wash the cells to remove debris and add fresh media containing this compound or DMSO.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the area of the wound at each time point and calculate the rate of cell migration. Compare the migration rate in this compound-treated cells to the control.

Cell Invasion (Transwell/Boyden Chamber) Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[20][21][22]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Basement membrane extract (e.g., Matrigel)

  • Cells of interest

  • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Coat Inserts: Thaw the basement membrane extract on ice and coat the top of the Transwell inserts. Allow it to solidify at 37°C.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound or DMSO and seed them into the upper chamber of the inserts.

  • Add Chemoattractant: Add media containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for invasion (e.g., 24-48 hours).

  • Remove Non-Invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.

  • Stain and Count: Fix and stain the invasive cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several fields of view under a microscope.

  • Analysis: Compare the number of invasive cells in the this compound-treated group to the control group.

Conclusion

This compound is a potent dual inhibitor of FAK and PYK2. This guide provides a framework for researchers to objectively compare this compound with other inhibitors and offers detailed protocols to validate its efficacy in inhibiting the FAK/PYK2 signaling pathway and its downstream cellular functions. The provided data and methodologies should serve as a valuable resource for scientists in the fields of cancer biology, cell biology, and drug discovery.

References

PF-431396 versus PF-573228 in FAK inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of PF-431396 and PF-573228 for FAK Inhibition

For researchers and professionals in drug development, selecting the appropriate chemical probe is critical for dissecting cellular signaling and validating therapeutic targets. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, and migration.[1][2] Its overexpression is linked to increased malignancy and metastasis in various cancers, making it an attractive therapeutic target.[1][3]

This guide provides a detailed comparison of two widely used small molecule inhibitors of FAK: this compound and PF-573228. We will examine their inhibitory activity, selectivity, and reported cellular effects, supported by experimental data and protocols.

Inhibitor Profile and Potency

Both this compound and PF-573228 are ATP-competitive inhibitors developed to target FAK. However, they exhibit distinct selectivity profiles. This compound is a dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2), whereas PF-573228 demonstrates significant selectivity for FAK.[4]

Data Summary: Inhibitory Activity

The following tables summarize the in vitro and cell-based inhibitory concentrations (IC50) for both compounds.

Table 1: In Vitro Kinase Inhibition (Cell-Free Assays)

Compound Target Kinase IC50 (nM) Reference
This compound FAK 2 [4][5][6]
PYK2 11 [4][5][6]

| PF-573228 | FAK | 4 |[5][7][8] |

Note: Some variability in reported IC50 values exists in the literature. For this compound, values of ~27 nM for FAK and ~19 nM for PYK2 have also been reported.[9]

Table 2: Cellular Inhibitory Activity

Compound Assay Cell Lines IC50 (nM) Reference

| PF-573228 | FAK Tyr397 Phosphorylation | PC3, SKOV-3, L3.6p1, MDCK, etc. | 30 - 500 |[7][10][11][12] |

Selectivity and Cellular Effects

The primary distinction between the two inhibitors lies in their selectivity.

  • This compound potently inhibits both FAK and PYK2.[6] This dual activity can be advantageous for studying pathways where both kinases are implicated. However, it is not entirely selective for the FAK family and has been shown to inhibit other kinases, such as JAK3 and TrkA, at higher concentrations.[13] In cellular studies, this compound has been shown to reduce cancer cell migration, invasion, and proliferation, and is reported to be a more potent inducer of apoptosis compared to PF-573228 in certain cancer cell lines.[9][14]

  • PF-573228 is a highly selective inhibitor, demonstrating 50- to 250-fold greater potency for FAK over PYK2 and other kinases.[5][7] This makes it a more suitable tool for specifically interrogating the role of FAK. Its primary reported cellular effects are the inhibition of cell migration and a decrease in focal adhesion turnover.[7] While it effectively blocks FAK autophosphorylation at Tyr397, some studies report that this does not translate to an inhibition of cell growth or a strong induction of apoptosis at similar concentrations.[7][11]

Signaling and Experimental Workflows

To effectively utilize these inhibitors, understanding the FAK signaling pathway and the experimental workflows for testing their efficacy is crucial.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Fibronectin Fibronectin Integrin Integrin Receptors Fibronectin->Integrin 1. Binding & Clustering FAK FAK Integrin->FAK 2. Recruitment & Activation FAK->FAK Src Src FAK->Src 4. Creates binding site for Src Paxillin Paxillin FAK->Paxillin 6. Phosphorylation of downstream targets Src->FAK 5. Src phosphorylates other FAK sites Downstream Downstream Signaling (Migration, Survival, Proliferation) Paxillin->Downstream Inhibitor This compound / PF-573228 Inhibitor->FAK Inhibition

Caption: FAK signaling pathway initiated by ECM binding.

The diagram above illustrates the activation cascade of FAK. Binding of integrins to the ECM leads to FAK autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for Src family kinases.[1][14] This complex then phosphorylates other downstream targets like paxillin, leading to cellular responses.[14] Both this compound and PF-573228 act by competitively inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity and this entire cascade.[5][9]

Western_Blot_Workflow cluster_workflow Workflow: Testing Inhibitor Effect on FAK Phosphorylation A 1. Seed and Culture Cancer Cells B 2. Treat Cells with Inhibitor (e.g., this compound) or DMSO (Control) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Western Blot Transfer C->D E 5. Probe with Antibodies (anti-pFAK Y397, anti-Total FAK) D->E F 6. Image & Quantify Band Intensity E->F

Caption: A typical workflow for assessing inhibitor activity in cells.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize FAK inhibitors.

In Vitro FAK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK.

  • Objective: To determine the IC50 of an inhibitor against purified FAK protein.

  • Methodology:

    • Purified recombinant FAK protein is incubated in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM MnCl₂).[15]

    • A generic kinase substrate, such as Poly(Glu, Tyr), is added to the reaction mix.[15][16]

    • The inhibitor (this compound or PF-573228) is added at various concentrations.

    • The kinase reaction is initiated by adding ATP. For radiometric assays, [γ-³²P]-ATP is used.[17] Alternatively, commercial luminescence-based kits (e.g., Kinase-Glo) can be used, which measure the amount of ATP consumed.[2][15]

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2][17]

    • The reaction is stopped. For radiometric assays, proteins are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.[17] For luminescence assays, the remaining ATP is quantified using a plate reader.[2]

    • The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.

Western Blotting for FAK Phosphorylation

This cell-based assay determines an inhibitor's effectiveness at blocking FAK activation within a cellular context.

  • Objective: To measure the inhibition of FAK autophosphorylation (at Tyr397) in inhibitor-treated cells.

  • Methodology:

    • Cells (e.g., pancreatic or mesothelioma cells) are cultured and treated with various concentrations of the FAK inhibitor or a vehicle control (DMSO) for a specified time.[14][18]

    • Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

    • Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK at Tyr397 (p-FAK Y397).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total FAK.[14]

Cell Migration Assay (Wound Healing)

This assay assesses the impact of FAK inhibition on the migratory capacity of cells.

  • Objective: To quantify the effect of FAK inhibitors on cell motility.

  • Methodology:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.

    • The cells are washed to remove debris and then incubated in media containing the FAK inhibitor or vehicle control.

    • The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).

    • The rate of wound closure is measured and compared between inhibitor-treated and control groups. A significant reduction in closure rate indicates inhibition of migration.[12]

Conclusion

Both this compound and PF-573228 are potent inhibitors of FAK kinase activity and serve as valuable tools for cancer research.

  • Choose PF-573228 for experiments requiring the specific inhibition of FAK to dissect its unique roles in cellular processes like migration, without the confounding effects of PYK2 inhibition.

  • Choose this compound when investigating signaling pathways where both FAK and PYK2 are thought to contribute, or when a more pronounced effect on cell viability and apoptosis is desired.[3][14]

The choice of inhibitor should be guided by the specific biological question, the expression profile of FAK and PYK2 in the model system, and the desired cellular outcome. Validation through multiple assays, including those detailed above, is essential for robust and interpretable results.

References

Comparing PF-431396 and Defactinib (VS-6063)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PF-431396 and Defactinib (VS-6063) for Researchers

For researchers and drug development professionals investigating the roles of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) in oncology and other therapeutic areas, the choice of a suitable small molecule inhibitor is critical. This guide provides a detailed, data-driven comparison of two prominent FAK/Pyk2 inhibitors: this compound and Defactinib (also known as VS-6063 and PF-04554878).

Introduction to this compound and Defactinib

This compound is an orally active, potent dual inhibitor of FAK and Pyk2. It has been utilized in preclinical studies to probe the functions of these kinases in various biological processes, including cancer cell migration, invasion, and bone metabolism.

Defactinib (VS-6063) is a second-generation, orally available inhibitor of FAK and Pyk2.[1] It is structurally related to this compound and has been extensively evaluated in numerous clinical trials for a variety of solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1][2][3][4]

Mechanism of Action and Signaling Pathway

Both this compound and Defactinib are ATP-competitive inhibitors, targeting the kinase domain of FAK and Pyk2. By blocking the phosphorylation of these kinases, they inhibit downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. FAK is a key mediator of signals from integrins and growth factor receptors, influencing critical cellular processes in cancer progression.

FAK Signaling Pathway

FAK_Signaling cluster_upstream Upstream Activators cluster_core Core Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors & Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK Src Src FAK->Src PI3K/Akt PI3K/Akt FAK->PI3K/Akt RAS/MEK/ERK RAS/MEK/ERK FAK->RAS/MEK/ERK Pyk2 Pyk2 Pyk2->Src Src->FAK Migration Migration Src->Migration Invasion Invasion Src->Invasion This compound This compound This compound->FAK This compound->Pyk2 Defactinib Defactinib Defactinib->FAK Defactinib->Pyk2 Cell Survival Cell Survival PI3K/Akt->Cell Survival Proliferation Proliferation PI3K/Akt->Proliferation RAS/MEK/ERK->Proliferation

Caption: Simplified FAK/Pyk2 signaling pathway and points of inhibition.

Potency and Selectivity

Both compounds are highly potent inhibitors of FAK and Pyk2. Defactinib generally exhibits slightly greater potency and a potentially more selective profile.

Compound FAK IC50 Pyk2 IC50 Other Notable Targets
This compound 2 nM[5][6][7]11 nM[5][6][7]BRD4 (Kd: 445 nM)[5], JAK3, TrkA, Aur2 (>90% inhibition at 1 µM)[8]
Defactinib (VS-6063) 0.6 nM[1][9]0.6 nM[1][9]>100-fold selectivity for FAK/Pyk2 over other kinases[1]

IC50 values can vary between different assay conditions.

A study on this compound revealed that at a concentration of 10 µM, it inhibited over half of the kinases in a diverse panel by more than 50%, indicating a degree of off-target activity.[8] In contrast, Defactinib is reported to have over 100-fold greater selectivity for FAK and Pyk2 compared to other kinases.[1]

Comparative Efficacy in Preclinical Models

A study directly comparing this compound and Defactinib in acute myeloid leukemia (AML) cell lines demonstrated that both compounds synergize with other tyrosine kinase inhibitors (TKIs) and chemotherapeutic agents.[10] In FLT3-ITD mutated AML cells, both inhibitors showed sensitivity, with Defactinib also demonstrating synergistic effects with gilteritinib in reducing colony-forming capacity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to evaluate FAK/Pyk2 inhibitors.

Western Blot for FAK/Pyk2 Phosphorylation

This protocol is to assess the inhibition of FAK and Pyk2 autophosphorylation.

  • Cell Culture and Treatment: Plate cells (e.g., A20 lymphoma cells for this compound or various cancer cell lines for Defactinib) and allow them to adhere overnight.[5][11] Treat with various concentrations of this compound or Defactinib for a specified time (e.g., 45 minutes to 2 hours).[5][12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Pyk2 (Tyr402), and total Pyk2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound or Defactinib) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-FAK, FAK, p-Pyk2, Pyk2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection

Caption: A typical workflow for Western blot analysis.

Transwell Migration Assay

This assay, adapted from a study that used both this compound and Defactinib, measures the effect of the inhibitors on cell migration.[10][13]

  • Assay Setup: Use 24-well plates with transwell inserts (e.g., 8 µm pore size).

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest and resuspend cells in serum-free media at a concentration of 5 x 10^5 cells/mL.

  • Inhibitor Treatment: Pre-treat the cell suspension with the desired concentrations of this compound or Defactinib for 24 hours.[10]

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with a stain such as DAPI or crystal violet.[13]

  • Analysis: Count the number of migrated cells in several fields of view under a microscope.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess cell migration.

  • Cell Seeding: Seed cells in a 12-well plate and grow to 70-80% confluence.[14]

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile 1 µL pipette tip.[14]

  • Treatment: Gently wash with PBS to remove detached cells and add fresh media containing the desired concentrations of this compound or Defactinib.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[14]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis.

  • Cell Treatment: Treat cells with this compound or Defactinib for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[15]

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[15][16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Summary and Logical Comparison

Logical Comparison of this compound and Defactinib

Logical_Comparison cluster_attributes Key Attributes cluster_inhibitors Inhibitors Potency Potency Selectivity Selectivity Clinical_Development Clinical_Development Research_Tool Research_Tool PF_431396 PF_431396 PF_431396->Potency High PF_431396->Selectivity Moderate PF_431396->Clinical_Development Limited (Preclinical) PF_431396->Research_Tool Well-established Defactinib Defactinib Defactinib->Potency Very High Defactinib->Selectivity High Defactinib->Clinical_Development Extensive (Phase I/II) Defactinib->Research_Tool Clinically relevant

Caption: A logical comparison of the key features of each inhibitor.

Conclusion

Both this compound and Defactinib are potent dual inhibitors of FAK and Pyk2, valuable for investigating FAK/Pyk2 signaling.

  • This compound serves as an excellent tool for preclinical research due to its well-characterized potent inhibition of FAK and Pyk2. However, researchers should be mindful of its potential off-target effects at higher concentrations.

  • Defactinib (VS-6063) , as a second-generation inhibitor, offers very high potency and greater selectivity. Its extensive investigation in clinical trials makes it a more clinically relevant tool for translational studies and for exploring therapeutic combinations.

The choice between these two inhibitors will depend on the specific research question. For initial target validation and pathway analysis, this compound is a suitable option. For studies aiming for higher selectivity and greater translational relevance, Defactinib is the preferred choice.

References

A Comparative Guide to FAK/Pyk2 Inhibitors: PF-431396 vs. PF-562271 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) have emerged as critical mediators of tumor progression, invasion, and survival. This guide provides a detailed comparison of two prominent small molecule inhibitors, PF-431396 and PF-562271, developed to target these non-receptor tyrosine kinases. Both compounds have been extensively evaluated in preclinical cancer research, demonstrating potential as anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.

Mechanism of Action and Target Specificity

Both this compound and PF-562271 are potent, ATP-competitive inhibitors that target the catalytic activity of FAK and Pyk2. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell adhesion, migration, and proliferation.

This compound is an orally active dual inhibitor of FAK and Pyk2.[1][2] In enzymatic assays, it has demonstrated high potency against both kinases.[1][2][3]

PF-562271 is also a potent, ATP-competitive, and reversible inhibitor of FAK and Pyk2.[1] It has shown robust inhibition of FAK phosphorylation in both cell-free and cell-based assays.[1] Preclinical studies have highlighted its efficacy in inhibiting tumor growth and metastasis in various cancer models.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and PF-562271 against their primary targets, FAK and Pyk2, as well as their effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)Reference(s)
This compound FAK2[2][3][7]
Pyk211[2][3][7]
PF-562271 FAK1.5[1]
Pyk213-14[1][8]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineCancer TypeEffectConcentrationReference(s)
This compound A20B-cell lymphomaInhibition of Pyk2 and FAK phosphorylation2.5, 5 µM[2]
PF-562271 PC3M-luc-C6Prostate Cancer62% tumor growth inhibition (in vivo)25 mg/kg[1][4]
BxPc3Pancreatic Cancer86% tumor growth inhibition (in vivo)50 mg/kg[1]
PC3-MProstate Cancer45% tumor growth inhibition (in vivo)50 mg/kg[1]
A431Skin CarcinomaComplete inhibition of collective cell invasion250 nM[1]
SKOV3, A2780Ovarian CancerInhibition of cell adhesion and migrationNot specified[9]
Pancreatic Ductal AdenocarcinomaPancreatic CancerReduced tumor growth, invasion, and metastasesNot specified[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the FAK/Pyk2 signaling pathway and the points of inhibition by this compound and PF-562271, as well as a typical experimental workflow for evaluating these inhibitors.

FAK_Pyk2_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 GF_Receptors Growth Factor Receptors GF_Receptors->FAK GF_Receptors->Pyk2 Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Pyk2->Src Pyk2->Cell_Migration Src->FAK Src->Pyk2 Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inhibitor This compound PF-562271 Inhibitor->FAK Inhibitor->Pyk2

FAK/Pyk2 Signaling Pathway Inhibition

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound or PF-562271 Start->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot (pFAK, pPyk2) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis

In Vitro Evaluation Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FAK/Pyk2 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FAK and Pyk2 kinases.

Materials:

  • Recombinant human FAK and Pyk2 enzymes

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound and PF-562271

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of the inhibitors on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Cell culture medium with and without serum

  • This compound and PF-562271

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • (Optional, for invasion assay) Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the inhibitor or DMSO.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and compare the inhibitor-treated groups to the control.

Western Blot Analysis for FAK/Pyk2 Phosphorylation

Objective: To determine the effect of the inhibitors on the phosphorylation status of FAK and Pyk2 in cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound and PF-562271

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-pFAK (Tyr397), anti-FAK, anti-pPyk2 (Tyr402), anti-Pyk2)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Culture cancer cells to sub-confluency and treat with various concentrations of the inhibitor or DMSO for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Both this compound and PF-562271 are potent dual inhibitors of FAK and Pyk2 with significant anti-cancer activity demonstrated in a variety of preclinical models. Their high potency and selectivity make them valuable tools for investigating the roles of FAK and Pyk2 in cancer and as potential therapeutic candidates. While their in vitro potencies are comparable, the choice between these inhibitors for a specific research application may depend on factors such as the specific cancer type being studied, the desired in vivo pharmacokinetic properties, and the off-target activity profile. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other FAK/Pyk2 inhibitors in a cancer research setting.

References

A Comparative Guide to Alternative FAK Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Focal Adhesion Kinase (FAK) Inhibitors Beyond PF-431396

Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis. While this compound has been a valuable tool compound for FAK inhibition, the landscape of FAK-targeted therapies has evolved, offering a range of alternatives with distinct pharmacological profiles. This guide provides a comprehensive comparison of prominent FAK inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their preclinical studies.

Performance Comparison of FAK Inhibitors

The following tables summarize the key quantitative data for several alternative FAK inhibitors, offering a comparative overview of their potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorFAK IC50 (nM)Pyk2 IC50 (nM)Other Notable Kinase Inhibition (IC50 < 100 nM)Selectivity (FAK vs. Pyk2)
This compound 2[1]11[1]-~5.5-fold
Defactinib (VS-6063) 0.6[2]0.6[2]-1-fold
GSK2256098 1.5 (Ki)[3]~1500 (Ki)[3]-~1000-fold
IN10018 (BI 853520) 1[4]>1000[4]Aurora A/B, GSK3β, CAMK2D>1000-fold
CEP-37440 2.3[5]Not widely reportedALK (3.5 nM)[5]Dual FAK/ALK inhibitor

Table 2: In Vitro and In Vivo Efficacy

InhibitorCell-Based Assay (Example)In Vivo Model (Example)Observed Effect
Defactinib (VS-6063) Ovarian cancer cell lines (SKOV3ip1, HeyA8)Ovarian cancer xenograftSynergistically decreases proliferation and increases apoptosis with paclitaxel.[6]
GSK2256098 Pancreatic ductal adenocarcinoma (PDAC) cell lines-Decreased cell viability, anchorage-independent growth, and motility.[7]
IN10018 (BI 853520) Ovarian cancer cells (SKOV3, OVCAR3)Ovarian cancer xenograftInhibits cell proliferation, migration, and EMT.[8]
CEP-37440 Inflammatory breast cancer (IBC) cell linesIBC xenograftDecreased cell proliferation and inhibited tumor growth.[5][9]

FAK Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for evaluating FAK inhibitors.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2_SOS Grb2/SOS FAK->Grb2_SOS recruits PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Cell_Migration Cell Migration & Invasion p130Cas->Cell_Migration Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt MEK_ERK MEK/ERK Ras->MEK_ERK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK_ERK->Cell_Survival

Figure 1: Simplified FAK Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Western_Blot Target Engagement Assay (Western Blot for p-FAK) Kinase_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Cell_Viability->Migration_Assay Western_Blot->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Migration_Assay->PK_PD Lead Candidate Selection Xenograft Xenograft Tumor Model (Efficacy Studies) PK_PD->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity

Figure 2: Experimental Workflow for FAK Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • FAK inhibitor compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the FAK inhibitor in kinase buffer.

  • In a white-walled microplate, add the inhibitor solution, recombinant FAK enzyme, and the substrate/ATP mixture. The final reaction volume is typically 10-25 µL.

  • Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP generated and thus, the kinase activity.

  • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • FAK inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the FAK inhibitor and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot for FAK Phosphorylation

This assay is used to determine the on-target effect of the inhibitor by measuring the phosphorylation status of FAK.

Materials:

  • Cancer cell lines

  • FAK inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (e.g., Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with the FAK inhibitor for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-FAK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of FAK inhibitors.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • FAK inhibitor compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the FAK inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

This guide provides a starting point for researchers interested in exploring alternatives to this compound. The choice of inhibitor will ultimately depend on the specific research question, the cancer model being studied, and the desired selectivity profile. Careful consideration of the experimental data and protocols presented here will facilitate informed decision-making in the advancement of FAK-targeted cancer therapies.

References

Decoding the Selectivity of PF-431396: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides an in-depth comparison of the cross-reactivity profile of PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document serves as a critical resource for evaluating the suitability of this compound for specific research applications.

High-Affinity Binding to Primary Targets: FAK and PYK2

This compound demonstrates high potency as a dual inhibitor of FAK and PYK2, with IC50 values of 2 nM and 11 nM, respectively[1][2][3]. This strong inhibition of its primary targets underscores its potential in studies where the simultaneous blockade of both kinases is desired.

Off-Target Kinase Interactions: A Broader Perspective

While highly potent against FAK and PYK2, this compound exhibits cross-reactivity with other kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential confounding effects.

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of kinases. This data, compiled from various studies, provides a quantitative overview of its selectivity.

KinaseIC50 (nM)% Inhibition @ 1 µM% Inhibition @ 10 µMNotes
FAK (PTK2) 2[1][2][3]Primary Target
PYK2 (PTK2B) 11[1][2][3]Primary Target
JAK3 >90%[4]Significant inhibition at 1 µM
TrkA >90%[4]Significant inhibition at 1 µM
Aur2 (Aurora A) >90%[4]Significant inhibition at 1 µM
Diverse Kinase Panel >50% for >50% of kinases[4]Broad activity at 10 µM
BRD4 Kd = 445 nM[1]Binds to the bromodomain

Note: The lack of comprehensive, standardized screening data from a single source necessitates the compilation of information from multiple studies. Researchers should consider the varied experimental conditions when interpreting these values.

Signaling Pathways of FAK and PYK2

FAK and PYK2 are non-receptor tyrosine kinases that play critical roles in cellular processes such as adhesion, migration, proliferation, and survival. Their signaling cascades are initiated by various upstream signals, including integrin engagement and growth factor receptor activation. Below are diagrams illustrating the simplified signaling pathways of FAK and PYK2.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK GrowthFactors GrowthFactors GrowthFactors->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Src->FAK Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation Akt->Cell_Proliferation

FAK Signaling Pathway

PYK2_Signaling GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 IonChannels Ion Channels (Ca2+) IonChannels->PYK2 Src Src PYK2->Src Grb2_Sos Grb2/Sos PYK2->Grb2_Sos Ion_Channel_Regulation Ion Channel Regulation PYK2->Ion_Channel_Regulation Src->PYK2 Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation

PYK2 Signaling Pathway

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition by compounds like this compound typically involves in vitro biochemical assays. While specific parameters may vary between studies, the general workflow remains consistent.

General In Vitro Kinase Inhibition Assay Protocol

A common method for assessing kinase inhibition is a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human kinase (e.g., FAK, PYK2)

  • Kinase-specific substrate peptide

  • This compound (or other test compounds) dissolved in DMSO

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; antibody-based detection for fluorescence assays)

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Reaction Setup: The recombinant kinase and the substrate peptide are added to the wells of the assay plate.

  • Inhibitor Incubation: The diluted this compound is added to the wells and incubated with the kinase and substrate for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

  • Detection: The extent of substrate phosphorylation is quantified.

    • Radiometric Assay: The phosphorylated substrate is captured on phosphocellulose paper, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter.

    • Fluorescence-Based Assay: A specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add this compound to assay plate Compound_Dilution->Add_Inhibitor Reaction_Mix Prepare kinase reaction mix (enzyme, substrate, buffer) Add_Reaction_Mix Add kinase reaction mix Reaction_Mix->Add_Reaction_Mix Incubate_1 Pre-incubate Add_Reaction_Mix->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate Add_ATP->Incubate_2 Stop_Reaction Terminate reaction Incubate_2->Stop_Reaction Measure_Phosphorylation Measure substrate phosphorylation Stop_Reaction->Measure_Phosphorylation Data_Analysis Calculate % inhibition and IC50 Measure_Phosphorylation->Data_Analysis

In Vitro Kinase Assay Workflow

Conclusion

This compound is a highly potent dual inhibitor of FAK and PYK2. However, researchers must be aware of its potential for off-target effects, especially at concentrations of 1 µM and higher. The provided data and protocols are intended to assist in the design of well-controlled experiments and the accurate interpretation of their outcomes. For critical applications requiring high selectivity, it is recommended to profile this compound against a custom panel of kinases relevant to the specific biological system under investigation.

References

Unveiling the Specificity of PF-431396 in Cellular Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of PF-431396, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). In the landscape of targeted therapeutics, understanding the precise molecular interactions of a drug candidate is paramount. This document offers a direct comparison of this compound with alternative inhibitors, supported by experimental data, to aid researchers in making informed decisions for their cellular studies.

Executive Summary

This compound is a dual inhibitor of FAK and PYK2, exhibiting high potency with IC50 values of 2 nM and 11 nM, respectively. Its mechanism of action involves competitive binding to the ATP-binding sites of these kinases. While effective in inhibiting its primary targets, it is crucial to acknowledge that this compound is not entirely selective. At higher concentrations, it can engage with other kinases, a critical consideration for interpreting experimental outcomes. This guide delves into the specifics of its activity and compares it against other commonly used FAK and PYK2 inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of this compound and its alternatives against their primary targets, FAK and PYK2, as well as notable off-targets. This data, compiled from various studies, facilitates a direct comparison of potency and selectivity.

InhibitorFAK IC50 (nM)PYK2 IC50 (nM)Other Notable Targets (and affinity)
This compound 211BRD4 (Kd = 445 nM), JAK3, TrkA, Aur2 (>90% inhibition at 1 µM)
PF-562271 (Defactinib/VS-6063) 1.513CDK2/E, CDK5/p35, CDK1/B, CDK3/E (30-120 nM)
**PF-461

A Head-to-Head Comparison of FAK/PYK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer and inflammatory disease therapeutics, the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2) signaling pathways present compelling targets. This guide provides a side-by-side comparison of key inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research.

Focal adhesion kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2 (PYK2), are non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in the progression of various cancers and inflammatory disorders, making them attractive targets for therapeutic intervention. A growing number of small molecule inhibitors targeting FAK and PYK2 are in various stages of preclinical and clinical development. This guide offers a comparative overview of some of the most prominent FAK/PYK2 inhibitors to date.

Performance Comparison of FAK/PYK2 Inhibitors

The efficacy and selectivity of FAK/PYK2 inhibitors are critical parameters for their application in research and clinical settings. The following table summarizes the biochemical potency (IC50) of several key inhibitors against FAK and PYK2.

InhibitorFAK IC50 (nM)PYK2 IC50 (nM)SelectivityClinical Trial Status (Selected Indications)
Defactinib (VS-6063) 0.60.6Dual FAK/PYK2Phase I/II (Malignant Pleural Mesothelioma, Pancreatic Cancer, Ovarian Cancer)[1]
PF-562271 1.5[2][3][4][5][6]13 - 14[3][4][6][7]FAK > PYK2 (~10-fold)Phase I (Advanced Solid Tumors)[2][3]
GSK2256098 --Selective FAKPhase I (Advanced Solid Tumors, Glioblastoma)[8]
PF-431396 211FAK > PYK2 (~5.5-fold)Preclinical
VS-4718 --Dual FAK/PYK2Phase I (Advanced Solid Tumors)[1]
IN10018 (BI-853520) --FAK/IGF-1RPhase I/II (Advanced Solid Tumors)
CEP-37440 --FAK/ALKPreclinical

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

FAK/PYK2 Signaling Pathway

Understanding the intricate signaling network regulated by FAK and PYK2 is crucial for interpreting the effects of their inhibitors. Upon activation by upstream signals such as integrin engagement with the extracellular matrix or growth factor receptor stimulation, FAK and PYK2 undergo autophosphorylation, creating docking sites for various downstream signaling proteins. This cascade ultimately influences critical cellular processes like cell migration, proliferation, and survival.

FAK_PYK2_Signaling FAK/PYK2 Signaling Pathway cluster_upstream Upstream Signals cluster_kinases FAK/PYK2 Complex cluster_downstream Downstream Pathways cluster_responses Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factor Receptors (e.g., EGFR) GrowthFactors->FAK GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Paxillin Paxillin FAK->Paxillin PYK2->Src PYK2->Grb2_Sos Src->FAK Src->PYK2 Migration Cell Migration & Invasion Src->Migration Proliferation Proliferation & Survival PI3K->Proliferation Grb2_Sos->Proliferation Adhesion Cell Adhesion Paxillin->Adhesion experimental_workflow FAK/PYK2 Inhibitor Evaluation Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_selectivity Selectivity & Off-Target Effects cluster_invivo In Vivo Evaluation A Compound Synthesis or Library Screening B In Vitro Kinase Assay (IC50 vs. FAK & PYK2) A->B C Cellular Target Engagement (e.g., Western Blot for pFAK/pPYK2) B->C D Cell-Based Functional Assays (Proliferation, Migration, Invasion) C->D E Kinome-wide Selectivity Profiling D->E F Pharmacokinetics (PK) & Pharmacodynamics (PD) E->F G In Vivo Efficacy Studies (Tumor Xenograft Models) F->G

References

A Comparative Analysis of PF-431396 and TAE226 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of two prominent kinase inhibitors in glioblastoma.

In the relentless pursuit of effective therapies for glioblastoma (GBM), a highly aggressive and challenging brain tumor, researchers have turned their attention to targeting key signaling pathways that drive its growth and invasion. Among the promising candidates are PF-431396 and TAE226, two small molecule inhibitors that have demonstrated significant anti-tumor activity in preclinical studies. This guide provides an objective comparison of their performance in glioblastoma studies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: this compound vs. TAE226

FeatureThis compoundTAE226
Primary Targets Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2)Focal Adhesion Kinase (FAK), Insulin-like Growth Factor-1 Receptor (IGF-1R)
Enzymatic IC50 (FAK) 2 nM5.5 nM
Glioblastoma Cellular Potency Data not available in reviewed literature. A similar FAK inhibitor, PF-573228, significantly reduces viability at ≥ 10 µM.Mean GI50 of 0.76 µM across a panel of cancer cell lines, including glioma.
Reported Effects in Glioblastoma Reduces cancer cell migration, invasion, and proliferation (in various cancer models).Induces G2 cell cycle arrest, apoptosis; decreases cell proliferation, adhesion, migration, and invasion.[1]

In-Depth Analysis: Mechanism of Action and Preclinical Efficacy

This compound is a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and proliferation. By inhibiting these kinases, this compound disrupts the signaling cascades that promote the aggressive phenotype of cancer cells.

TAE226, on the other hand, is a dual inhibitor of FAK and the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R pathway is a critical driver of cell growth and survival in many cancers, including glioblastoma. The dual inhibition of both FAK-mediated cell motility and IGF-1R-driven proliferation presents a compelling therapeutic strategy.

Signaling Pathways

The signaling pathways targeted by this compound and TAE226 are central to glioblastoma pathogenesis. FAK, a common target for both inhibitors, is a key mediator of signals from integrins and growth factor receptors, influencing cell survival, proliferation, and motility.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK activate Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK activate IGF-1R IGF-1R Growth Factor Receptors->IGF-1R activate PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway FAK->MAPK/ERK Pathway Migration_Invasion Migration_Invasion FAK->Migration_Invasion PYK2 PYK2 PYK2->PI3K/Akt Pathway PYK2->MAPK/ERK Pathway PYK2->Migration_Invasion IGF-1R->PI3K/Akt Pathway IGF-1R->MAPK/ERK Pathway Cell_Survival Cell_Survival PI3K/Akt Pathway->Cell_Survival Proliferation Proliferation PI3K/Akt Pathway->Proliferation MAPK/ERK Pathway->Proliferation This compound This compound This compound->FAK inhibits This compound->PYK2 inhibits TAE226 TAE226 TAE226->FAK inhibits TAE226->IGF-1R inhibits

Fig. 1: Simplified signaling pathways targeted by this compound and TAE226.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and TAE226 from preclinical glioblastoma studies.

Table 1: In Vitro Enzymatic Activity

CompoundTargetIC50
This compound FAK2 nM
PYK211 nM
TAE226 FAK5.5 nM
IGF-1R140 nM

Table 2: In Vitro Cellular Activity in Glioblastoma

CompoundAssayCell Line(s)EndpointResult
This compound Cell ViabilityNot SpecifiedIC50Data not available in reviewed literature.
PF-573228 (similar FAK inhibitor)Cell ViabilityU87-MG, U251-MG% ViabilitySignificant decrease at ≥ 10 µM
TAE226 Cell ProliferationMultiple Glioma LinesGI50Mean of 0.76 µM
Cell CycleMultiple Glioma LinesCell Cycle ArrestG2 phase arrest
ApoptosisMultiple Glioma LinesApoptosis InductionIncreased apoptosis
Migration/InvasionMultiple Glioma Lines% InhibitionDecreased cell migration and invasion

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the studies of these inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the inhibitor on the metabolic activity of glioblastoma cells, as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed glioblastoma cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add varying concentrations of this compound or TAE226 Incubate_24h->Add_Inhibitor Incubate_48_72h Incubate for 48-72 hours Add_Inhibitor->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Fig. 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., this compound or TAE226) or vehicle control (DMSO).

  • After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

Protocol:

  • Glioblastoma cells are treated with the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.

  • Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

Objective: To assess the effect of the inhibitor on the migratory and invasive potential of glioblastoma cells.

Boyden_Chamber_Workflow Prepare_Chamber Prepare Boyden chamber inserts (coat with Matrigel for invasion assay) Seed_Cells Seed glioblastoma cells in serum-free media in the upper chamber Prepare_Chamber->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Add_Inhibitor Add inhibitor to both chambers Add_Chemoattractant->Add_Inhibitor Incubate Incubate for 12-48 hours Add_Inhibitor->Incubate Fix_Stain Fix and stain cells that have migrated/invaded to the bottom of the insert Incubate->Fix_Stain Quantify Quantify migrated/invaded cells by microscopy Fix_Stain->Quantify

Fig. 3: General workflow for Boyden chamber migration and invasion assays.

Protocol:

  • Boyden chamber inserts with 8 µm pore size membranes are used. For invasion assays, the membranes are pre-coated with Matrigel.

  • Glioblastoma cells are resuspended in serum-free medium, with or without the inhibitor, and seeded into the upper chamber of the insert.

  • The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), with or without the inhibitor.

  • After incubation for 12-48 hours, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Cells that have migrated or invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • The number of migrated/invaded cells is quantified by counting the cells in several random fields under a microscope.

Conclusion

Both this compound and TAE226 demonstrate promising anti-glioblastoma activity in preclinical models by targeting the critical FAK signaling pathway. TAE226 offers the additional advantage of inhibiting the IGF-1R pathway, a key driver of tumor cell proliferation and survival. While enzymatic assays show high potency for both compounds, the available cellular data for TAE226 in glioblastoma appears more comprehensive. The lack of publicly available glioblastoma-specific cellular IC50 data for this compound makes a direct comparison of cellular potency challenging.

Further head-to-head comparative studies in relevant glioblastoma models are warranted to definitively establish the superior candidate for clinical development. This guide provides a foundational understanding of the preclinical profiles of these two inhibitors to aid researchers in designing future investigations and advancing the development of novel therapeutic strategies for glioblastoma.

References

Validating In Vivo Efficacy of PF-431396: A Comparative Analysis with Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). Designed for researchers, scientists, and drug development professionals, this document summarizes available preclinical data, details experimental methodologies, and contextualizes the therapeutic potential of this compound in oncology.

Introduction to this compound

This compound is a small molecule inhibitor targeting FAK and PYK2, two non-receptor tyrosine kinases that are critical mediators of cell signaling pathways involved in cell proliferation, survival, migration, and invasion.[1][2] Overexpression and hyperactivity of FAK and PYK2 are frequently observed in various human cancers, correlating with poor prognosis and metastasis.[3] By inhibiting these kinases, this compound presents a promising therapeutic strategy for cancer treatment.

FAK/PYK2 Signaling Pathway

The FAK/PYK2 signaling cascade is initiated by the activation of cell surface receptors such as integrins and growth factor receptors. This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397) or PYK2 at Tyrosine 402 (Y402), creating a docking site for Src family kinases. The subsequent formation of a FAK/PYK2-Src complex triggers downstream signaling through pathways including PI3K/Akt and MAPK/ERK, which ultimately regulate cellular processes critical for tumor progression and metastasis.[4][5][6]

FAK_PYK2_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin binds FAK_PYK2 FAK / PYK2 Integrin->FAK_PYK2 activates GF_Receptor Growth Factor Receptor GF_Receptor->FAK_PYK2 activates Src Src FAK_PYK2->Src recruits & activates PI3K_Akt PI3K/Akt Pathway FAK_PYK2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_PYK2->MAPK_ERK PF431396 This compound PF431396->FAK_PYK2 inhibits Src->FAK_PYK2 phosphorylates Proliferation Proliferation & Survival PI3K_Akt->Proliferation Migration Migration & Invasion PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration

FAK/PYK2 Signaling Pathway and Inhibition by this compound.

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent anti-cancer effects of this compound in various cancer cell lines. A summary of its in vitro activity is presented below.

Cell LineCancer TypeAssayEndpointResultReference
H2596Malignant Pleural MesotheliomaApoptosis Assay% Apoptotic CellsSignificant increase at 1 µM[3]
MiaPaca-2Pancreatic Ductal AdenocarcinomaApoptosis Assay% Apoptotic CellsSignificant increase at various concentrations[3]
H2596Malignant Pleural MesotheliomaGrowth InhibitionDose-dependent inhibitionData not quantified[3]
MiaPaca-2Pancreatic Ductal AdenocarcinomaGrowth InhibitionDose-dependent inhibitionData not quantified[3]
H2596Malignant Pleural MesotheliomaColony FormationDose-dependent inhibitionData not quantified[3]
MiaPaca-2Pancreatic Ductal AdenocarcinomaColony FormationDose-dependent inhibitionData not quantified[3]

Comparative In Vivo Efficacy of FAK Inhibitors

CompoundCancer ModelDosing RegimenTumor Growth InhibitionKey FindingsReference
PF-562,271 Human Osteosarcoma XenograftOral administrationSignificant reduction in tumor volume and weightInduced apoptosis and reduced angiogenesis in vivo.[7]
PF-562,271 Pancreatic Cancer XenograftOral administrationInhibition of tumor growth and metastasisAltered the tumor microenvironment.[7]
Y15 Pancreatic Cancer Xenograft30 mg/kg, 5 days/week (IP)Significant tumor regressionDecreased Y397-FAK phosphorylation in tumors.[8]

Experimental Protocols

In Vitro Apoptosis Assay (Example Protocol)
  • Cell Culture: Cancer cell lines (e.g., H2596, MiaPaca-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]

  • Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[3]

In Vivo Tumor Xenograft Study (General Protocol)

The following is a generalized protocol for evaluating the in vivo efficacy of a FAK inhibitor in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (Vehicle vs. This compound) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint 8. Study Endpoint & Tissue Collection Tumor_Measurement->Endpoint Data_Analysis 9. Statistical Analysis of Tumor Growth Endpoint->Data_Analysis

Workflow for In Vivo Efficacy Study of this compound.
  • Cell Culture and Animal Models: Human cancer cells are cultured and harvested. Immunocompromised mice (e.g., nude or SCID mice) are used for tumor implantation.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.

  • Drug Administration: this compound is administered orally or via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated FAK).

Conclusion

This compound demonstrates significant in vitro anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. While direct in vivo efficacy data for this compound in cancer models is limited in the public domain, the promising results from closely related FAK inhibitors suggest its potential as a valuable therapeutic agent. Further in vivo studies with appropriate controls are warranted to fully elucidate the anti-tumor efficacy of this compound and to guide its clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-431396: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of PF-431396, a potent dual inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2). Adherence to these procedures is critical due to the compound's toxicological profile.

Key Safety and Handling Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and physical properties of this compound.

PropertyValueReference
Hazard Classification Acute Toxicity, Oral (Category 3), Eye Irritation (Category 2)[1]
Signal Word Danger[1]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[1]
Pictogram GHS06 (Skull and crossbones)[1]
Molecular Formula C₂₂H₂₁F₃N₆O₃S
Molecular Weight 506.5 g/mol
Solubility Soluble in DMSO, not in water[2][3][4]
Storage Temperature 2-8°C for short-term, -20°C for long-term[1][2]

Experimental Protocols for Disposal

The proper disposal of this compound, as with any hazardous chemical, follows a structured protocol to minimize risk to personnel and the environment. The following steps are based on general best practices for laboratory chemical waste management.[5][6][7][8][9]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

    • Do not mix solid waste with liquid waste.[8]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.

    • The container should be made of a material compatible with the solvent used (e.g., if dissolved in DMSO, a chemically resistant plastic or glass container is appropriate).

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the solvent used.

    • Keep the container closed except when adding waste.[6][7]

  • Sharps Waste:

    • Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[9]

2. Decontamination of Empty Containers:

  • Due to its acute toxicity, any "empty" container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound, e.g., DMSO, followed by a solvent like ethanol or acetone).[6][7]

  • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[7]

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.[6]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[5]

  • Ensure that the storage area has secondary containment to prevent spills from reaching drains.[6]

  • Segregate the this compound waste from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.[5]

4. Final Disposal:

  • Never dispose of this compound down the sink or in the regular trash. [6]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_decontamination Decontamination cluster_final Final Steps PF431396_use Use of this compound Solid_Waste Solid Waste (Contaminated consumables) PF431396_use->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing this compound) PF431396_use->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated needles, glass) PF431396_use->Sharps_Waste Empty_Container Original this compound Container PF431396_use->Empty_Container Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Store_Waste Store in Satellite Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Sharps_Container->Store_Waste Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate Triple_Rinse->Collect_Rinsate Collect_Rinsate->Liquid_Container Contact_EHS Contact EH&S for Pickup Store_Waste->Contact_EHS

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling PF-431396

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-431396. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent bioactive compound. Based on available safety data, it is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • Toxic if swallowed

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with side shieldsMust be worn at all times when handling the compound.
Face ShieldRecommended when there is a risk of splashing or aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Body Protection Laboratory CoatShould be clean, fully buttoned, and have long sleeves.
Respiratory Protection Dust mask or respiratorRequired when handling the powder form to avoid inhalation. Ensure proper fit and use in a well-ventilated area or under a fume hood.

First Aid Measures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.